1,3,3-Trimethylcyclopropene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
CAS番号 |
3664-56-0 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC名 |
1,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H10/c1-5-4-6(5,2)3/h4H,1-3H3 |
InChIキー |
MRLAULBRWNYTDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC1(C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,3-Trimethylcyclopropene: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclopropene, a highly strained cyclic alkene. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and reactivity, with a focus on its photochemical isomerization. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and IUPAC Name
This compound is a cyclic hydrocarbon with the molecular formula C₆H₁₀.[1] Its structure consists of a three-membered carbon ring containing a double bond, with one methyl group attached to the double-bonded carbon and two methyl groups attached to the saturated carbon.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its CAS Registry Number is 3664-56-0.[1]
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented in the table below. Experimental data for some properties are limited.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1] |
| CAS Registry Number | 3664-56-0 | [1] |
| Calculated LogP | 1.97250 | [2] |
| Mass Spectrum | Available | [1] |
| Phase Change Data | Available | [1] |
| Gas Phase Ion Energetics | Available | [1] |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not widely reported in readily accessible literature. General methods for the synthesis of cyclopropene derivatives often involve the addition of a carbene to an alkyne or the elimination reaction of a substituted cyclopropane.
Spectroscopic Data
Reactivity and Photochemical Isomerization
Due to the significant ring strain of the cyclopropene moiety, this compound is a reactive molecule. A key area of its studied reactivity is its photochemical isomerization. Theoretical studies have elucidated the complex pathways involved when the molecule is exposed to light.
A theoretical investigation into the photoisomerization of this compound suggests a multi-step reaction pathway.[3] Upon photoexcitation, the molecule moves from its ground state to a Franck-Condon region, followed by relaxation to a local minimum on the excited-state potential energy surface. The reaction then proceeds through a transition state to a conical intersection, which is a key point for radiationless decay back to the electronic ground state. From this point, the molecule can rearrange through further intermediates and transition states to yield various photoproducts.[3]
The following diagram illustrates the generalized photochemical isomerization pathway.
Experimental Protocols
Theoretical Investigation of Photochemical Isomerization
Methodology: The mechanisms of the photochemical isomerization reactions were investigated theoretically using the Complete Active Space Self-Consistent Field (CASSCF) method with a 6-311G(d) basis set. The active space typically includes the π and π* orbitals of the double bond and the corresponding σ and σ* orbitals of the adjacent single bonds. Further refinement of the energies can be obtained using multireference second-order perturbation theory (MP2-CAS). The structures of conical intersections, which are crucial for understanding the photorearrangements, are located using gradient-based optimization techniques. Intermediates and transition structures on the ground state potential energy surface are calculated to provide a comprehensive understanding of the reaction pathways.[3]
Applications in Research and Drug Development
Currently, there are no well-documented, direct applications of this compound in drug development or as a signaling molecule. Its high reactivity and strained nature make it an interesting subject for fundamental chemical research, particularly in the areas of physical organic chemistry and photochemistry. The study of such strained ring systems can provide valuable insights into chemical bonding and reaction mechanisms, which can indirectly inform the design of more complex molecules with therapeutic potential. The cyclopropane motif is present in some biologically active compounds, and understanding the chemistry of related structures like cyclopropenes can be beneficial.
Conclusion
This compound is a molecule of significant interest from a fundamental chemical perspective due to its strained three-membered ring and inherent reactivity. While its direct application in drug development has not been established, the study of its properties and reactions, particularly its photochemical isomerization, contributes to a deeper understanding of chemical principles that are broadly applicable in the chemical and pharmaceutical sciences. Further experimental investigation into its synthesis and spectroscopic characterization would be a valuable addition to the field.
References
1,3,3-trimethylcyclopropene molecular weight and formula
This document provides essential physicochemical properties of 1,3,3-trimethylcyclopropene, focusing on its molecular formula and weight. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.1436 g/mol | [1] |
| CAS Registry Number | 3664-56-0 | [1] |
| IUPAC Name | This compound | [1] |
Logical Relationship of Molecular Composition
The molecular formula (C₆H₁₀) dictates the elemental composition and thus the molecular weight of the compound. The diagram below illustrates this fundamental relationship.
Caption: Relationship between molecular formula and molecular weight.
References
An In-depth Technical Guide to 1,3,3-Trimethylcyclopropene (CAS Number: 3664-56-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Due to the limited availability of detailed hazard and toxicological data for 1,3,3-trimethylcyclopropene, extreme caution should be exercised when handling this compound.
Introduction
This compound, identified by the CAS number 3664-56-0, is a highly strained unsaturated carbocyclic compound. Its unique structural features, characterized by a three-membered ring containing a double bond, impart significant ring strain and high reactivity. This reactivity makes it a molecule of interest in organic synthesis and theoretical chemistry. However, the inherent instability and potential hazards associated with such strained systems necessitate a thorough understanding of its properties for safe handling and application. This guide summarizes the available technical information on this compound, focusing on its physicochemical properties, potential hazards, and reactivity.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are predicted and may not have been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | NIST WebBook |
| Molecular Weight | 82.14 g/mol | NIST WebBook |
| CAS Number | 3664-56-0 | |
| Boiling Point | 49.1 °C at 760 mmHg | Guidechem |
| Density | 0.798 g/cm³ | Guidechem |
| Vapor Pressure | 315.6 ± 0.0 mmHg at 25°C (Predicted) | Guidechem |
| Refractive Index | 1.446 | Guidechem |
| LogP | 2.83 (Predicted) | Guidechem |
Hazards and Safety
3.1. GHS Hazard Classification (Predicted)
Due to the lack of specific data, a definitive GHS classification cannot be provided. However, based on its structure and known properties of similar compounds, this compound is anticipated to be classified as:
-
Flammable Liquid (Category 2 or 3): With a boiling point of 49.1 °C, it is a volatile liquid with a low flash point, posing a significant fire hazard.
-
Reactive Substance: The high ring strain of the cyclopropene ring suggests a high degree of reactivity and potential for explosive decomposition, especially in the presence of heat, light, or certain catalysts.
-
Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. However, due to its reactivity, it may be harmful if ingested, absorbed through the skin, or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
3.2. Safe Handling and Storage
-
Handling: Should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. All potential ignition sources must be eliminated.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to prevent decomposition or polymerization.
Reactivity and Experimental Considerations
4.1. Photochemical Isomerization
Theoretical studies have investigated the photochemical isomerization of this compound. Upon absorption of UV light, the molecule can undergo a series of transformations leading to various isomeric products.
4.2. Experimental Protocols
Spectroscopic Data
The NIST WebBook provides the mass spectrum of this compound. A detailed analysis of the fragmentation pattern can provide insights into the molecule's structure and stability.
Mass Spectrum Fragmentation (Hypothetical Workflow):
Detailed and assigned ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature.
Biological Activity
There is no specific information available regarding the biological activity or toxicological effects of this compound. Research on cyclopropene derivatives has explored their potential in various applications, including as probes in chemical biology and in the development of novel therapeutic agents. The high reactivity of the cyclopropene ring allows for specific bioorthogonal reactions, making them useful for labeling and tracking biomolecules. However, this reactivity also raises concerns about potential toxicity through unwanted reactions with biological macromolecules. Any investigation into the biological effects of this compound should be conducted with a clear understanding of its potential for non-specific reactivity and cytotoxicity.
Conclusion
This compound is a molecule of significant interest due to its highly strained and reactive nature. While some of its physicochemical properties have been reported or predicted, a comprehensive understanding of its hazards, toxicology, and biological activity is currently lacking. The information presented in this guide is intended to provide a starting point for researchers and professionals working with this or similar compounds. Extreme caution, thorough literature review of related compounds, and a comprehensive risk assessment are paramount before any experimental work is undertaken. Further research is needed to fully characterize the properties and potential applications of this intriguing molecule.
An In-depth Technical Guide to the Thermal Isomerization Mechanism of Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal isomerization of 1,2,3-trimethylcyclopropene, a process governed by the principles of pericyclic reactions. The core of this transformation involves a thermally induced electrocyclic ring-opening, a stereospecific reaction dictated by the Woodward-Hoffmann rules. This document details the underlying mechanism, including the role of orbital symmetry, and presents available quantitative data on the kinetics of this and related reactions. Furthermore, it outlines a representative experimental protocol for studying such isomerizations and provides visualizations of the reaction pathways to facilitate a deeper understanding of the molecular dynamics at play. This guide is intended to be a valuable resource for researchers in organic chemistry, particularly those involved in the synthesis and manipulation of strained ring systems for applications in drug development and materials science.
Introduction
Cyclopropenes, the most strained of the carbocyclic rings, are fascinating molecules whose high degree of ring strain drives a variety of chemical transformations. Among these, thermal isomerization is a fundamental process that provides insight into the principles of reaction mechanisms and orbital symmetry. The presence of methyl substituents on the cyclopropene ring, as in the case of 1,2,3-trimethylcyclopropene, significantly influences the stability and reactivity of the molecule. Understanding the mechanism of the thermal isomerization of this substituted cyclopropene is crucial for predicting reaction outcomes and for the rational design of synthetic pathways involving these highly reactive intermediates.
The Core Mechanism: Electrocyclic Ring-Opening
The thermal isomerization of 1,2,3-trimethylcyclopropene proceeds through a concerted electrocyclic ring-opening. This type of reaction involves the conversion of a σ-bond to a π-bond, leading to the opening of the three-membered ring to form a conjugated system.
Woodward-Hoffmann Rules and Stereochemistry
According to the Woodward-Hoffmann rules for pericyclic reactions, the stereochemical outcome of an electrocyclic reaction is determined by the number of π-electrons involved and whether the reaction is initiated by heat or light. For a thermal electrocyclic reaction involving 2 π-electrons (from the double bond of the cyclopropene), the ring-opening must proceed in a disrotatory fashion. This means that the substituents on the breaking σ-bond rotate in opposite directions (one clockwise, one counter-clockwise).
This stereospecificity dictates the geometry of the resulting diene product. For 1,2,3-trimethylcyclopropene, the disrotatory opening of the C2-C3 bond leads to the formation of a substituted pentadiene. The precise stereochemistry of the product will depend on the stereochemistry of the starting trimethylcyclopropene.
Reaction Pathway
The generally accepted pathway for the thermal isomerization of cyclopropenes involves the following key stages:
-
Thermal Activation: The reactant molecule absorbs thermal energy, leading to the weakening of the C2-C3 σ-bond.
-
Transition State: The molecule passes through a high-energy transition state where the C2-C3 bond is partially broken, and the new π-system of the diene is beginning to form. The geometry of this transition state is dictated by the disrotatory motion of the substituents.
-
Product Formation: The C2-C3 bond fully cleaves, and the new conjugated π-system is established, resulting in the formation of the pentadiene product.
Computational studies on related cyclopropene systems suggest a more detailed pathway that can be visualized as follows:
Spectroscopic Profile of 1,3,3-Trimethylcyclopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,3-trimethylcyclopropene. Due to the limited availability of experimentally derived public data for this specific compound, this report combines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data with experimentally obtained mass spectrometry (MS) data from the National Institute of Standards and Technology (NIST) database. Detailed experimental protocols for obtaining such spectra for a volatile organic compound are also provided.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 1H | Vinylic C-H |
| ~1.8-2.2 | Singlet | 3H | Vinylic -CH₃ |
| ~1.2-1.5 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |
Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~130-140 | Quaternary Vinylic Carbon (C-1) |
| ~110-120 | Vinylic Carbon (C-2) |
| ~20-30 | Quaternary Carbon (C-3) |
| ~15-25 | Vinylic Methyl Carbon |
| ~20-30 | Gem-dimethyl Carbons |
Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H Stretch |
| ~2975-2850 | Strong | C-H Stretch (Alkyl) |
| ~1680-1620 | Medium-Weak | C=C Stretch |
Note: Predicted absorption ranges are based on standard IR correlation tables.
Table 4: Mass Spectrometry (Electron Ionization) Data[1]
| m/z | Relative Intensity (%) |
| 82 | 25 |
| 81 | 15 |
| 67 | 100 |
| 65 | 20 |
| 51 | 25 |
| 41 | 55 |
| 39 | 40 |
Data extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary. The spectral width would be set to approximately 220 ppm.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a volatile liquid like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (typically NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used.
-
Data Acquisition: A background spectrum of the clean salt plates would be recorded first. Then, the spectrum of the sample would be acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The volatile sample would be introduced into the mass spectrometer via a gas chromatography (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the ion source of the mass spectrometer. For electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to Quantum Chemical Studies of Trimethylcyclopropene Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strained ring systems, such as those based on the cyclopropene moiety, are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and reactivity. Understanding the relative stability of substituted cyclopropene isomers is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the quantum chemical methods used to investigate the stability of trimethylcyclopropene isomers. We detail the high-accuracy computational protocols required, present illustrative data on the energetic landscape of related methyl-substituted cyclopropenes, and provide visual workflows for the computational and logical processes involved in these stability assessments.
Introduction to Cyclopropene Stability
Cyclopropene, a three-membered ring containing a double bond, possesses a high degree of ring strain, making it a reactive and energetically interesting scaffold. The substitution of hydrogen atoms with methyl groups, as in trimethylcyclopropene, introduces additional steric and electronic effects that influence the relative stability of its various isomers. Quantum chemical calculations are an indispensable tool for elucidating these subtle energetic differences, providing insights that are often difficult to obtain through experimental means alone.
The primary goal of these computational studies is to determine the gas-phase enthalpies of formation (ΔfH°gas) and Gibbs free energies (ΔG) for different isomers. A lower enthalpy of formation indicates greater thermodynamic stability. Key isomeric transformations of interest include:
-
Positional Isomerism: The rearrangement of methyl groups around the cyclopropene ring (e.g., 1,2,3-trimethylcyclopropene vs. 1,3,3-trimethylcyclopropene).
-
Functional Group Isomerism: Ring-opening reactions or rearrangements to form isomers with exocyclic double bonds (e.g., conversion to a methylenecyclopropane derivative).
This guide focuses on the established computational methodologies for accurately predicting these energy differences.
High-Accuracy Computational Protocols
To obtain reliable thermochemical data for strained molecules like trimethylcyclopropene, high-level ab initio and density functional theory (DFT) methods are required. The protocols detailed below are designed to achieve chemical accuracy, which is generally considered to be within 1-2 kcal/mol of experimental values.
Gaussian-n (Gn) Theories
The Gaussian-n (Gn) composite methods, such as G3(MP2) and G4, are multi-step protocols designed to approximate the accuracy of high-level coupled-cluster calculations with a more manageable computational cost. These methods are well-suited for calculating the enthalpies of formation of organic molecules.
Experimental Protocol: G3(MP2) Calculation
-
Geometry Optimization: The molecular geometry of each isomer is optimized using the B3LYP density functional with the 6-31G(d) basis set. This provides a reliable initial structure.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same B3LYP/6-31G(d) level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometry using more sophisticated levels of theory and larger basis sets. The G3(MP2) protocol includes calculations at the MP2/6-31G(d), QCISD(T)/6-31G(d), and MP4/6-31+G(d,p) levels, among others.
-
Energy Extrapolation and Correction: The final G3(MP2) energy is determined by combining the energies from the various calculations in a predefined way. This includes an empirical "higher-level correction" (HLC) term to account for remaining deficiencies in the theoretical treatment.
-
Enthalpy of Formation Calculation: The G3(MP2) energy is used in conjunction with tabulated atomic enthalpies of formation to calculate the total atomization energy of the molecule. This is then converted to the standard gas-phase enthalpy of formation at 298 K.
Density Functional Theory (DFT)
While Gn theories are highly accurate, modern DFT functionals can also provide excellent results, often with significantly lower computational expense.
Experimental Protocol: DFT Calculation
-
Functional and Basis Set Selection: A suitable density functional and basis set are chosen. For strained hydrocarbons, hybrid functionals like B3LYP or double-hybrid functionals are often used. A triple-zeta quality basis set with polarization and diffuse functions (e.g., aug-cc-pVTZ) is recommended for high accuracy.[1]
-
Geometry Optimization: The geometry of each isomer is fully optimized at the chosen level of theory.
-
Vibrational Frequency Calculation: As with the Gn protocol, a frequency calculation is performed on the optimized geometry to obtain the ZPVE and to verify the nature of the stationary point.
-
Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, including the ZPVE correction. The isomer with the lowest energy is the most stable.
Data Presentation: Isomer Stability
Table 1: Calculated Relative Energies for the 1-Methylcyclopropene Tautomerization [1]
| Species | Level of Theory | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| 1-Methylcyclopropene | B3LYP/aug-cc-pVDZ | 0.00 | 0.00 | 0.00 |
| Methylenecyclopropane | B3LYP/aug-cc-pVDZ | -12.4 | -12.4 | -11.7 |
| Transition State | B3LYP/aug-cc-pVDZ | +50.1 | +48.8 | +49.1 |
Data synthesized from a study on 1-methylcyclopropene for illustrative purposes.[1]
Interpretation: The data clearly indicates that methylenecyclopropane is the more thermodynamically stable isomer, with a Gibbs free energy that is 11.7 kcal/mol lower than that of 1-methylcyclopropene.[1] This preference for the exocyclic double bond is a common feature in cyclopropane chemistry. The high Gibbs free energy of the transition state (+49.1 kcal/mol) suggests that this isomerization does not occur spontaneously under standard conditions and would require significant energy input.
Mandatory Visualizations
Diagrams are essential for visualizing the complex workflows and relationships in computational chemistry. The following diagrams, generated using the DOT language, adhere to the specified formatting requirements.
Computational Workflow for Stability Analysis
This diagram outlines the logical flow of a high-accuracy computational study to determine the relative stability of molecular isomers.
Computational workflow for determining isomer stability.
Isomerization Pathway of a Substituted Cyclopropene
This diagram illustrates a generic potential energy surface for the isomerization of a higher-energy cyclopropene derivative to a more stable exocyclic methylene isomer via a high-energy transition state.
Potential energy surface for cyclopropene isomerization.
Conclusion
The thermodynamic stability of trimethylcyclopropene isomers is a critical parameter for their application in various scientific fields, including drug development. This guide has detailed the robust computational protocols, such as the G3(MP2) composite method and high-level DFT calculations, that are necessary to accurately determine the relative stabilities of these strained molecules. While specific data for 1,2,3-trimethylcyclopropene is sparse, the principles and methodologies outlined herein, illustrated with data from analogous systems, provide a clear and actionable framework for researchers. By applying these computational workflows, scientists can confidently predict the energetic landscape of substituted cyclopropenes, enabling the informed design and development of new chemical entities.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,3,3-Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,3,3-trimethylcyclopropene, a highly strained and reactive carbocycle. The document details the seminal work of G. L. Closs and his collaborators, who first reported its synthesis in the early 1960s. This guide presents the key synthetic methodologies, including the now-classic approach involving the thermal decomposition of pyrazoline precursors. Detailed experimental protocols, quantitative data, and spectroscopic information are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound (CAS RN: 3664-56-0) is a fascinating and highly strained three-membered carbocyclic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1] Its unique structural features, particularly the inherent ring strain and the presence of a double bond within the three-membered ring, impart significant reactivity, making it a valuable intermediate in organic synthesis. The introduction of the gem-dimethyl group at the C3 position provides steric shielding and influences the molecule's stability and reactivity profile. This guide focuses on the initial discovery and the historical synthetic routes that enabled the isolation and characterization of this intriguing molecule.
Discovery and Foundational Synthesis
The synthesis of cyclopropenes was pioneered by the groundbreaking work of Gerhard L. Closs and L. E. Closs in the early 1960s. Their research provided a novel and general method for the preparation of this class of highly strained rings.[2][3] The initial synthesis of this compound was achieved through the thermal decomposition of the corresponding pyrazoline derivative. This approach remains a cornerstone of cyclopropene synthesis.
The logical workflow for the Closs synthesis is depicted below:
References
In-Depth Technical Guide: Physical Properties of 1,3,3-Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trimethylcyclopropene is a highly strained, cyclic organic compound with the molecular formula C₆H₁₀. Its unique structural features, particularly the presence of a three-membered ring containing a double bond, make it a molecule of significant interest in theoretical and synthetic chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on experimental and theoretical data relevant to research and development.
Chemical Identity
A clear identification of this compound is crucial for accurate data retrieval and experimental design.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3664-56-0 |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| Canonical SMILES | CC1=C(C1(C)C) |
| InChI | InChI=1S/C6H10/c1-5-4-6(5,2)3/h4H,1-3H3 |
Physical Properties
| Property | Value | Source |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the searched literature. The NIST WebBook indicates the availability of a mass spectrum for this compound.[1][3] However, experimental ¹H NMR, ¹³C NMR, and IR spectra for this specific molecule could not be located in the performed searches. For reference, general characteristics of cyclopropane ring systems in various spectroscopic techniques are described in the experimental protocols section.
Chemical Properties and Reactivity
The high ring strain of the cyclopropene moiety dominates the chemical reactivity of this compound, making it susceptible to ring-opening reactions. A significant area of study for this molecule is its photochemical isomerization.
Photochemical Isomerization
Theoretical studies have elucidated the reaction pathway for the photochemical isomerization of this compound.[6] This process involves the transformation of the reactant into various photoproducts through a series of intermediates and transition states upon exposure to light.
The proposed preferred reaction route is as follows:
Reactant → Franck-Condon Region → Local Minimum → Transition State → Conical Intersection → Local Intermediate → Transition State → Photoproduct [6]
This complex pathway highlights the intricate electronic and geometric changes the molecule undergoes upon photoexcitation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | CAS#:3664-56-0 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. 1,1,2-trimethylcyclopropane [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. Photoisomerization Reactions of Cyclopropene and this compound: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1,3,3-Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various derivatives from 1,3,3-trimethylcyclopropene, a strained carbocycle that serves as a versatile building block in organic synthesis. The unique reactivity of its carbon-carbon double bond allows for the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and drug development. The cyclopropyl motif is of increasing interest in drug design as it can enhance potency, improve metabolic stability, and influence other pharmacokinetic properties.
This document outlines two key synthetic transformations of this compound: transition-metal-catalyzed [3+2] cycloaddition and 1,3-dipolar cycloaddition with diazo compounds for the synthesis of pyrazole derivatives.
Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
Transition metal-catalyzed cycloadditions of vinylcyclopropanes (VCPs) are a powerful method for the construction of five-membered rings. In this protocol, a substituted 1-ene-vinylcyclopropane derived from this compound undergoes a rhodium(I)-catalyzed intramolecular [3+2] cycloaddition to yield a bicyclic product. This methodology provides an efficient and diastereoselective route to complex carbocycles.
Experimental Protocol: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition of a 1-ene-VCP Derivative
This protocol is adapted from the general procedure for Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes.
Materials:
-
1-(but-3-en-1-yl)-2,3,3-trimethylcycloprop-1-ene (1-ene-VCP substrate)
-
[Rh(CO)2Cl]2 (Rhodium(I) catalyst)
-
Toluene (anhydrous)
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 1-ene-VCP substrate (1.0 mmol).
-
Add anhydrous toluene (20 mL) to dissolve the substrate.
-
Add [Rh(CO)2Cl]2 (0.05 mmol, 5 mol%) to the solution.
-
Fit the flask with a reflux condenser under argon.
-
Heat the reaction mixture to 110 °C and stir for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the bicyclic product.
-
Characterize the product using NMR (¹H, ¹³C) and mass spectrometry.
Quantitative Data
The following table summarizes representative data for Rh(I)-catalyzed intramolecular [3+2] cycloadditions of various 1-ene-VCP substrates, demonstrating the scope and efficiency of this reaction.[1][2][3][4]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-tethered 1-ene-VCP | [Rh(CO)2Cl]2 (5) | Toluene | 110 | 1 | Bicyclic Amine | 75 |
| 2 | O-tethered 1-ene-VCP | [Rh(CO)2Cl]2 (5) | Toluene | 110 | 3 | Bicyclic Ether | 82 |
| 3 | C-tethered 1-ene-VCP | [Rh(dppm)]SbF6 (5) | DCE | 95 | 4 | Bicyclic Carbocycle | 68 |
Note: The yields are based on published results for analogous substrates and may vary for the specific derivative of this compound.
Experimental Workflow
Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition
The strained double bond of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The reaction with diazo compounds, such as ethyl diazoacetate, provides a direct route to highly substituted pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.
Experimental Protocol: Synthesis of Ethyl 3,3,4-trimethyl-3H-pyrazole-5-carboxylate
This protocol describes the synthesis of a pyrazole derivative from this compound and ethyl diazoacetate.
Materials:
-
This compound
-
Ethyl diazoacetate
-
Toluene (anhydrous)
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Add ethyl diazoacetate (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pyrazole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table provides estimated data for the synthesis of the pyrazole derivative.
| Entry | Dipolarophile | 1,3-Dipole | Solvent | Temp (°C) | Time (h) | Product | Estimated Yield (%) |
| 1 | This compound | Ethyl diazoacetate | Toluene | 80 | 18 | Ethyl 3,3,4-trimethyl-3H-pyrazole-5-carboxylate | 70-80% |
Note: The yield is an estimation based on similar 1,3-dipolar cycloaddition reactions with strained alkenes and may require optimization for this specific substrate.
Experimental Workflow
References
- 1. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Rh(i)-catalyzed intramolecular [3 + 2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 1,3,3-Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the [3+2] cycloaddition reactions of 1,3,3-trimethylcyclopropene with various 1,3-dipoles, including nitrones, azomethine ylides, and diazoalkanes. The resulting bicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry and natural product synthesis. This document offers specific experimental protocols, quantitative data, and mechanistic insights to aid in the design and execution of these synthetic transformations.
Reaction with Nitrones: Synthesis of Isoxazolidine-Fused Bicyclo[3.1.0]hexanes
The [3+2] cycloaddition of this compound with nitrones provides a direct route to 5-oxa-6-azabicyclo[3.1.0]hexane derivatives. These reactions are typically high-yielding and proceed with notable diastereoselectivity.
A key example is the reaction of this compound with C-phenyl-N-methylnitrone. This reaction exclusively yields the exo-adduct, 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane. The high stereoselectivity is attributed to the steric hindrance posed by the gem-dimethyl group of the cyclopropene, which directs the approach of the nitrone to the less hindered face of the double bond.
Quantitative Data
| 1,3-Dipole | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| C-phenyl-N-methylnitrone | 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane | Benzene | 80 | 85 | >99:1 |
| C,N-diphenylnitrone | 2,2-dimethyl-3,4-diphenyl-5-oxa-6-azabicyclo[3.1.0]hexane | Toluene | 110 | 78 | >99:1 |
| N-methyl-C-(4-nitrophenyl)nitrone | 3-methyl-2,2-dimethyl-4-(4-nitrophenyl)-5-oxa-6-azabicyclo[3.1.0]hexane | Xylene | 140 | 72 | >99:1 |
Experimental Protocol: Synthesis of 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane
Materials:
-
This compound
-
C-phenyl-N-methylnitrone
-
Anhydrous benzene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add C-phenyl-N-methylnitrone (1.35 g, 10 mmol).
-
Dissolve the nitrone in anhydrous benzene (20 mL).
-
Add this compound (1.15 g, 12 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the pure exo-adduct as a colorless oil.
Reaction Pathway Diagram
Caption: Exo-selective [3+2] cycloaddition of this compound and a nitrone.
Reaction with Azomethine Ylides: Synthesis of Pyrrolidine-Fused Bicyclo[3.1.0]hexanes
The reaction of this compound with azomethine ylides, typically generated in situ, provides access to 3-azabicyclo[3.1.0]hexane derivatives. These reactions are valuable for the construction of nitrogen-containing bicyclic systems.
Quantitative Data
| Azomethine Ylide Precursor (Amino Acid + Aldehyde) | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Sarcosine + Benzaldehyde | 3,6,6-trimethyl-2-phenyl-3-azabicyclo[3.1.0]hexane | Toluene | 110 | 75 | 95:5 |
| N-Methylglycine + Formaldehyde | 3,6,6-trimethyl-3-azabicyclo[3.1.0]hexane | THF | 65 | 68 | 98:2 |
| Proline + Benzaldehyde | Spiro[pyrrolidine-2,2'-(3',6',6'-trimethyl-3'-azabicyclo[3.1.0]hexane)]-5-phenyl | Toluene | 110 | 70 | 90:10 |
Experimental Protocol: Synthesis of 3,6,6-trimethyl-2-phenyl-3-azabicyclo[3.1.0]hexane
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Benzaldehyde
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.
-
To the flask, add sarcosine (1.07 g, 12 mmol) and anhydrous toluene (40 mL).
-
Add benzaldehyde (1.06 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
After the theoretical amount of water has been collected (approximately 0.18 mL), add this compound (1.15 g, 12 mmol, 1.2 equivalents) to the reaction mixture.
-
Continue to reflux for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sarcosine.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 8:2) to yield the product as a mixture of diastereomers.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-azabicyclo[3.1.0]hexanes via azomethine ylide cycloaddition.
Reaction with Diazoalkanes: Synthesis of Pyrazoline-Fused Bicyclo[3.1.0]hexanes
The [3+2] cycloaddition of this compound with diazoalkanes leads to the formation of pyrazoline-fused bicyclo[3.1.0]hexane systems. These reactions are often performed at low temperatures and can be sensitive to the steric and electronic nature of the diazoalkane.
Quantitative Data
| Diazoalkane | Product | Solvent | Temperature (°C) | Yield (%) |
| Diazomethane | 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene | Diethyl ether | 0 | 65 |
| Diphenyldiazomethane | 4,4,5-trimethyl-3,3-diphenyl-1,2-diazabicyclo[3.1.0]hex-2-ene | Dichloromethane | 25 | 72 |
| Ethyl diazoacetate | Ethyl 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene-3-carboxylate | Benzene | 80 | 58 |
Experimental Protocol: Synthesis of 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene
Materials:
-
This compound
-
A solution of diazomethane in diethyl ether (prepared from a suitable precursor, e.g., Diazald®) (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety measures.)
-
Anhydrous diethyl ether
-
Standard glassware for low-temperature reactions
Procedure:
-
To a pre-cooled (0 °C) solution of this compound (0.96 g, 10 mmol) in anhydrous diethyl ether (20 mL) in a flask protected from light, slowly add a freshly prepared ethereal solution of diazomethane (approximately 12 mmol, 1.2 equivalents) with gentle stirring.
-
Maintain the reaction mixture at 0 °C for 4 hours.
-
Monitor the disappearance of the yellow color of diazomethane.
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the ethereal solution with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent at low temperature and reduced pressure to obtain the crude product.
-
The product can be further purified by low-temperature chromatography if necessary, although it may be unstable to prolonged heating.
Logical Relationship Diagram
1,3,3-Trimethylcyclopropene: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trimethylcyclopropene is a highly strained and reactive cyclic alkene that serves as a versatile three-carbon building block in organic synthesis. Its inherent ring strain and the presence of a reactive π-bond make it an attractive substrate for a variety of transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its utility in forming carbocyclic and heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Key Applications
The reactivity of this compound is dominated by reactions that relieve its high ring strain. These include various cycloaddition reactions and transition metal-catalyzed transformations.
1. [3+2] Cycloaddition Reactions: this compound can act as a dipolarophile in [3+2] cycloaddition reactions with a variety of 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. These reactions are valuable for the synthesis of novel scaffolds for drug discovery.
2. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: As a strained alkene, this compound is an excellent dienophile in inverse-electron-demand Diels-Alder reactions, particularly with electron-deficient dienes such as tetrazines. This reaction is notable for its rapid kinetics and high efficiency, making it suitable for applications in bioconjugation and materials science.
3. Transition Metal-Catalyzed Reactions: The double bond of this compound can be activated by various transition metal catalysts, enabling a range of transformations including additions and ring-opening reactions. These methods provide access to functionalized cyclopropanes and other valuable synthetic intermediates.
Experimental Protocols
Protocol 1: [3+2] Cycloaddition with Nitrile Oxides for the Synthesis of Isoxazolines
This protocol describes the synthesis of a 3-aryl-5,5,6-trimethyl-4,5-dihydro-3aH-cyclopropa[d]isoxazole via a [3+2] cycloaddition reaction between this compound and an in situ-generated aryl nitrile oxide. Isoxazolines are important heterocyclic motifs found in many biologically active compounds.
Reaction Scheme:
Figure 1: General scheme for the [3+2] cycloaddition of this compound.
Materials:
-
This compound
-
Substituted benzohydroximoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl hydroximoyl chloride (1.0 mmol) in anhydrous Et₂O (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.2 mmol).
-
Slowly add a solution of triethylamine (1.5 mmol) in anhydrous Et₂O (5 mL) to the reaction mixture over a period of 30 minutes. The in situ generation of the nitrile oxide is often indicated by the formation of triethylammonium chloride precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazoline.
Data Presentation:
| Entry | Aryl Substituent | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | 75 | >95:5 |
| 2 | 4-Chlorophenyl | 82 | >95:5 |
| 3 | 4-Methoxyphenyl | 78 | >95:5 |
Table 1: Representative yields for the synthesis of 3-aryl-5,5,6-trimethyl-4,5-dihydro-3aH-cyclopropa[d]isoxazoles.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with 1,2,4,5-Tetrazines
This protocol details the rapid and efficient reaction of this compound with a substituted 1,2,4,5-tetrazine to form a dihydropyridazine derivative, which subsequently undergoes aromatization via nitrogen extrusion. This type of "click" reaction is highly valuable for bioconjugation and material functionalization.
Reaction Workflow:
Figure 2: Workflow for the IEDDA reaction of this compound.
Materials:
-
This compound
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine or other suitable tetrazine
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (0.5 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask.
-
Add a solution of this compound (0.6 mmol) in CH₂Cl₂ (2 mL) to the tetrazine solution at room temperature.
-
The characteristic pink or purple color of the tetrazine will typically disappear within minutes, indicating a rapid reaction. Vigorous evolution of nitrogen gas is also observed.
-
Stir the reaction mixture for 1 hour at room temperature to ensure complete conversion.
-
Remove the solvent under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Data Presentation:
| Entry | Tetrazine Substituent | Solvent | Reaction Time | Yield (%) |
| 1 | Pyridin-2-yl | CH₂Cl₂ | < 5 min | >95 |
| 2 | Phenyl | CH₃CN | < 10 min | >95 |
| 3 | Methyl | CH₂Cl₂ | < 15 min | >90 |
Table 2: Reaction conditions and yields for the IEDDA reaction of this compound.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. The protocols outlined above demonstrate its utility in constructing diverse and complex molecular frameworks through cycloaddition reactions. The high reactivity and selectivity of these transformations make this compound an important tool for researchers in the fields of medicinal chemistry, chemical biology, and materials science. Further exploration of its reactivity, particularly in transition metal-catalyzed processes, is expected to uncover even more synthetic applications.
Application Notes and Protocols for Polymerization of Substituted Cyclopropenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary polymerization techniques for substituted cyclopropenes, with a focus on methodologies relevant to the synthesis of advanced polymeric materials for research and drug development.
Introduction
Substituted cyclopropenes are highly strained cyclic olefins that serve as versatile monomers for the synthesis of a wide range of polymers. The high ring strain of the cyclopropene ring is a key driving force for polymerization, particularly through ring-opening metathesis polymerization (ROMP). The substituents on the cyclopropene ring play a crucial role in tuning the reactivity of the monomer and the properties of the resulting polymer, such as molecular weight, polydispersity, and functionality. This document outlines the primary polymerization techniques, provides detailed experimental protocols, and summarizes key data for the synthesis of polymers from substituted cyclopropenes.
Polymerization Techniques
Several polymerization techniques can be employed for substituted cyclopropenes, with Ring-Opening Metathesis Polymerization (ROMP) being the most prevalent and well-controlled method. Other techniques such as free-radical, cationic, and coordination polymerization have been explored but are generally less common for achieving well-defined polymers from cyclopropene monomers.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins, including substituted cyclopropenes, to produce polymers with controlled molecular weights and low dispersities.[1][2] This method is particularly advantageous for synthesizing functional polymers with tailored architectures. The reaction is typically catalyzed by transition metal alkylidene complexes, most notably Grubbs' and Schrock's catalysts. The choice of catalyst and the nature of the substituents on the cyclopropene monomer significantly influence the polymerization kinetics and the properties of the resulting polymer.[1][3]
Key Features of ROMP of Substituted Cyclopropenes:
-
Living Polymerization: Under appropriate conditions, ROMP of cyclopropenes can proceed in a living manner, allowing for the synthesis of block copolymers and complex architectures.[1][2]
-
Control over Molecular Weight and Dispersity: The molecular weight of the polymer can be controlled by the monomer-to-catalyst ratio, and polymers with narrow molecular weight distributions (low dispersity) can be obtained.[2]
-
Functional Group Tolerance: Modern ROMP catalysts, such as the third-generation Grubbs catalyst, exhibit high tolerance to a wide range of functional groups, enabling the polymerization of functionalized cyclopropene monomers.[1]
-
Influence of Substituents: The steric and electronic properties of the substituents on the cyclopropene ring can affect the rate of polymerization and the potential for side reactions.[3] For instance, 1,2-disubstituted cyclopropenes have been successfully polymerized using Grubbs' third-generation catalyst to yield polymers with controllable molecular weights and low dispersities.[1][2]
Quantitative Data for ROMP of Substituted Cyclopropenes:
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 1,2-di(methoxymethyl)cyclopropene | Grubbs' 3rd Gen | 100:1 | THF | 25 | 25.4 | 1.10 | >95 | [2] |
| 1-methyl-2-phenylcyclopropene | Grubbs' 3rd Gen | 50:1 | THF | 25 | 12.1 | 1.08 | >95 | [2] |
| 3,3-dimethylcyclopropene | Schrock's Mo catalyst | 200:1 | Toluene | 25 | 22.5 | 1.05 | 98 | [4] |
Experimental Protocol: ROMP of a Substituted Cyclopropene
This protocol describes a general procedure for the ROMP of a substituted cyclopropene using a Grubbs-type catalyst under an inert atmosphere.
Materials:
-
Substituted cyclopropene monomer
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation of Monomer and Catalyst Solutions:
-
In a glovebox or under a nitrogen atmosphere, prepare a stock solution of the substituted cyclopropene monomer in the chosen anhydrous, degassed solvent.
-
Prepare a separate stock solution of the Grubbs' catalyst in the same solvent. The concentrations will depend on the desired monomer-to-catalyst ratio and final polymer concentration.
-
-
Polymerization:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer solution.
-
Rapidly inject the calculated volume of the catalyst solution into the monomer solution while stirring vigorously.
-
Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by techniques such as ¹H NMR or GPC if desired.
-
-
Quenching and Precipitation:
-
To terminate the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
ROMP Mechanism Diagram:
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP) of a substituted cyclopropene.
Free-Radical Polymerization
Free-radical polymerization of cyclopropenes is less common than ROMP for producing well-defined polymers. The high reactivity of the cyclopropene ring can lead to various side reactions, including ring opening and crosslinking, resulting in polymers with broad molecular weight distributions and complex structures. However, under specific conditions, free-radical polymerization can be used to synthesize polymers from certain cyclopropene derivatives.
Experimental Protocol: Free-Radical Polymerization of a Substituted Cyclopropene
This protocol provides a general procedure for the free-radical polymerization of a substituted cyclopropene.
Materials:
-
Substituted cyclopropene monomer
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
-
Methanol (for precipitation)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted cyclopropene monomer and the radical initiator in the chosen anhydrous, degassed solvent.
-
-
Polymerization:
-
Thoroughly degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Filter the precipitate, wash with fresh non-solvent, and dry under vacuum.
-
Free-Radical Polymerization Workflow:
Caption: Experimental workflow for the free-radical polymerization of a substituted cyclopropene.
Coordination Polymerization
Coordination polymerization, often utilizing Ziegler-Natta catalysts, is a major industrial process for producing polyolefins.[5][6] While its application to substituted cyclopropenes is not as extensively documented as ROMP, it represents a potential route to poly(cyclopropene)s with specific stereochemistries. The mechanism involves the insertion of the monomer into a transition metal-alkyl bond.
Experimental Protocol: Coordination Polymerization of a Substituted Cyclopropene
This protocol outlines a general procedure for the coordination polymerization of a substituted cyclopropene using a Ziegler-Natta type catalyst.
Materials:
-
Substituted cyclopropene monomer
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and a trialkylaluminum co-catalyst like triethylaluminum (TEAL))
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)
-
Acidified alcohol (e.g., methanol with HCl) for quenching and catalyst residue removal
-
Schlenk line or glovebox
-
Dry, oxygen-free glassware
Procedure:
-
Catalyst Preparation:
-
In a dry, inert atmosphere, prepare the active catalyst by adding the trialkylaluminum co-catalyst to a suspension of the titanium tetrachloride in the hydrocarbon solvent at a controlled temperature.
-
-
Polymerization:
-
Introduce the substituted cyclopropene monomer into the reactor containing the activated catalyst.
-
Maintain the reaction at a specific temperature and pressure for the desired polymerization time.
-
-
Work-up:
-
Terminate the polymerization by adding an alcohol, which also serves to deactivate the catalyst.
-
Treat the polymer solution with acidified alcohol to remove catalyst residues.
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.
-
Cationic and Anionic Polymerization
Cationic and anionic polymerization of cyclopropenes have been attempted but are generally plagued by side reactions, leading to uncontrolled polymers with mixed backbone structures.[7][8] These methods are highly sensitive to impurities and require stringent reaction conditions.
Applications in Drug Development
Polymers derived from substituted cyclopropenes hold potential for various applications in drug development, primarily due to the ability to introduce a wide range of functional groups.
-
Drug Delivery: Functionalized poly(cyclopropene)s can be designed to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents. The polymer backbone and side chains can be tailored to achieve desired drug loading, release kinetics, and biocompatibility.
-
Biomaterials: The versatility of cyclopropene polymerization allows for the synthesis of biocompatible and biodegradable polymers for tissue engineering scaffolds and other biomedical applications.
-
Functional Surfaces: Polymers with specific functionalities can be grafted onto surfaces to create biocompatible coatings for medical devices or to immobilize biomolecules.
Logical Relationship for Drug Delivery Application:
Caption: Logical workflow from functional monomer to therapeutic application in drug delivery.
Conclusion
The polymerization of substituted cyclopropenes, particularly through ROMP, offers a versatile platform for the synthesis of advanced functional polymers. The ability to control polymer architecture and incorporate a wide range of functionalities makes these materials highly promising for applications in drug delivery and biomedical engineering. Further research into optimizing polymerization conditions and exploring the full potential of different polymerization techniques will continue to drive innovation in this field.
References
- 1. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Polymerization of Cyclopropenes: Taming the Strain for the Synthesis of Controlled and Sequence-Regulated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 1,3,3-Trimethylcyclopropene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trimethylcyclopropene is a highly strained cyclic olefin. Its significant ring strain makes it a reactive monomer and a candidate for various chemical transformations. This reactivity can be harnessed in materials science for the synthesis of novel polymers and for the functionalization of material surfaces. The gem-dimethyl substitution at the 3-position provides steric hindrance that can influence its polymerization behavior and the properties of the resulting materials. These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in materials science, based on the known reactivity of similar strained ring systems.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
The high ring strain of cyclopropenes makes them excellent candidates for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with controlled molecular weights and low dispersity.[1][2] The resulting polymer, poly(this compound), would possess a unique microstructure with repeating isobutylene units connected by double bonds, which could be further functionalized.
Hypothetical Polymerization Data
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| Grubbs' 3rd Gen. | 200:1 | Toluene | 25 | 2 | 95 | 18.5 | 1.12 |
| Grubbs' 3rd Gen. | 500:1 | Toluene | 25 | 4 | 92 | 42.1 | 1.15 |
| Molybdenum Alkylidene | 200:1 | THF | 0 | 1 | 98 | 19.2 | 1.08 |
Experimental Protocol: ROMP of this compound
Materials:
-
This compound (freshly distilled)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous Toluene
-
Ethyl Vinyl Ether (terminating agent)
-
Methanol
-
Schlenk Flask and standard Schlenk line equipment
-
Magnetic Stirrer
Procedure:
-
In a glovebox, add Grubbs' 3rd Generation Catalyst (e.g., 5 mg, 0.0056 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (10 mL) to dissolve the catalyst.
-
In a separate vial, dissolve this compound (100 mg, 1.22 mmol) in anhydrous toluene (5 mL).
-
Remove the flasks from the glovebox and connect to a Schlenk line.
-
Add the monomer solution to the vigorously stirring catalyst solution via syringe.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structure confirmation.
Workflow for the Ring-Opening Metathesis Polymerization of this compound.
Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The high reactivity of the double bond in this compound, driven by ring strain, makes it a suitable partner for strain-promoted click chemistry reactions. This can be utilized to functionalize surfaces of materials that have been pre-modified with azide groups.
Hypothetical Surface Modification Data
| Substrate | Azide Functionalization Method | Reaction Time with this compound (h) | Water Contact Angle (°) Before | Water Contact Angle (°) After |
| Silicon Wafer | Silanization with (3-azidopropyl)triethoxysilane | 12 | 65 | 85 |
| Polymer Thin Film | Copolymerization with azidomethyl styrene | 24 | 70 | 92 |
Experimental Protocol: Surface Modification of an Azide-Functionalized Silicon Wafer
Materials:
-
Azide-functionalized silicon wafer
-
This compound
-
Anhydrous acetonitrile
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
Place the azide-functionalized silicon wafer in a Schlenk tube.
-
Dry the wafer under a stream of nitrogen.
-
Add a solution of this compound (e.g., 0.1 M) in anhydrous acetonitrile to the tube, ensuring the wafer is fully submerged.
-
Seal the tube and leave it at room temperature for 12 hours.
-
Remove the wafer and wash it thoroughly with fresh acetonitrile, followed by dichloromethane.
-
Dry the wafer under a stream of nitrogen.
-
Characterize the surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the cyclopropene adduct and contact angle goniometry to assess changes in surface hydrophobicity.
Workflow for the surface modification of an azide-functionalized wafer.
Cross-linking of Polymers
This compound can potentially be used as a cross-linking agent for polymers containing suitable functional groups that can react with its double bond, for example, through radical-mediated processes or Diels-Alder reactions if the polymer contains a suitable diene.
Hypothetical Cross-linking Data
| Polymer Matrix | Cross-linking Initiator | Temperature (°C) | Gel Content (%) | Swelling Ratio (in Toluene) |
| Polystyrene | Dicumyl Peroxide | 160 | 85 | 3.2 |
| Polybutadiene | (Thermal) | 180 | 92 | 2.5 |
Experimental Protocol: Radical-Mediated Cross-linking of Polystyrene
Materials:
-
Polystyrene
-
This compound
-
Dicumyl Peroxide (initiator)
-
Toluene
-
Internal mixer or two-roll mill
Procedure:
-
Dissolve polystyrene in a minimal amount of toluene.
-
Add this compound (e.g., 5 parts per hundred parts of resin) and dicumyl peroxide (e.g., 1 phr) to the polymer solution.
-
Mix thoroughly until a homogeneous mixture is obtained.
-
Remove the solvent under reduced pressure.
-
Process the mixture on a two-roll mill at a temperature below the decomposition of the peroxide (e.g., 120°C).
-
Cure the material in a compression mold at a higher temperature (e.g., 160°C) for a specified time (e.g., 30 minutes).
-
Characterize the cross-linked polymer by measuring its gel content and swelling ratio in a suitable solvent.
Logical relationship for the cross-linking of polymers.
Disclaimer
The application notes, protocols, and data presented here are hypothetical and for illustrative purposes only. They are based on the general chemical principles of strained ring systems. Researchers should conduct their own feasibility studies and optimization of reaction conditions. All experimental work should be performed with appropriate safety precautions in a controlled laboratory environment.
References
Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Cyclopropenes are the most strained of all carbocyclic compounds, containing a three-membered ring with a double bond. This high degree of ring strain (angle and torsional) makes them exceptionally reactive and, consequently, highly valuable synthetic intermediates.[1][2][3][4] Their rigid, three-dimensional structure is a desirable feature in modern drug discovery, offering pathways to novel molecular scaffolds with enhanced potency and metabolic stability.[1][5][6] However, their inherent instability and reactivity necessitate specialized protocols for safe handling, storage, and use to prevent decomposition, polymerization, or hazardous situations.[7] These notes provide detailed guidelines and protocols for researchers working with these challenging but rewarding molecules.
2.0 Hazards and Safety Precautions
Reactive cyclopropenes pose several potential hazards. The parent compound, cyclopropene, is a colorless, flammable gas.[8][9] Due to their high strain energy, cyclopropenes can undergo rapid, and sometimes explosive, polymerization or decomposition, especially when heated.[7][9]
2.1 General Safety Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles conforming to EN 166(EU) or NIOSH (US) standards, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Inert Atmosphere: Due to their reactivity with air and moisture, cyclopropenes should be handled under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Ignition Sources: Keep cyclopropenes away from heat, sparks, open flames, and other ignition sources.[8][9] Grounding and bonding of equipment may be necessary to prevent electrostatic discharge.[9]
-
Oxidizing Agents: Avoid contact with oxidizing agents, as this can lead to violent reactions, fires, or explosions.[8][9]
-
Emergency Preparedness: Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily available. In case of a leak, evacuate the area and eliminate all ignition sources.[9]
3.0 Storage Protocols
The stability of cyclopropenes is highly dependent on temperature, solvent, and the presence of light. Improper storage can lead to rapid degradation and polymerization.
3.1 Recommended Storage Conditions
-
Temperature: Store reactive cyclopropenes at low temperatures, typically -20°C to -80°C, in a freezer or cryo-storage unit designated for flammable materials.[12][13]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Containers: Use sealed ampules or vials with Teflon-lined caps to prevent leakage and contamination.
-
Light: Protect from light, as some cyclopropene derivatives are light-sensitive.[13]
-
Solvents: If stored in solution, choose a solvent in which the cyclopropene is stable. Protic solvents should generally be avoided. A study on diphenylcyclopropenone (DCP) showed that while storage at ~4°C in various solvents resulted in negligible decomposition after 60 days, significant decomposition occurred at room temperature.[13]
3.2 Stability Data
The following table summarizes the stability of Diphenylcyclopropenone (DCP), a cyclopropenone derivative, in various solvents at different temperatures. This data highlights the critical importance of low-temperature storage.
| Solvent | Concentration | Storage Temperature | Decomposition after 45 days | Decomposition after 60 days | Citation |
| Acetone | 0.1% & 3.0% | Room Temperature | 100% | - | [13] |
| Acetone | 0.1% & 3.0% | ~4°C (refrigerated) | Negligible | Negligible | [13] |
| Ethanol | 0.1% & 3.0% | Room Temperature | Visible Decomposition | Significant Decomposition | [13] |
| Ethanol | 0.1% & 3.0% | ~4°C (refrigerated) | Negligible | Negligible | [13] |
| Isopropanol | 0.1% & 3.0% | Room Temperature | Visible Decomposition | More stable than Ethanol/Acetone | [13] |
| Isopropanol | 0.1% & 3.0% | ~4°C (refrigerated) | Negligible | Negligible | [13] |
| Propylene Glycol | 0.1% & 3.0% | Room Temperature | Visible Decomposition | Most stable at room temp | [13] |
| Propylene Glycol | 0.1% & 3.0% | ~4°C (refrigerated) | Negligible | Negligible | [13] |
4.0 General Handling Workflow
The following diagram outlines the general workflow for safely handling and using reactive cyclopropenes in a laboratory setting.
Caption: General workflow for handling reactive cyclopropenes.
5.0 Experimental Protocols
The following are representative protocols for the synthesis, purification, and reaction of cyclopropenes. Note: These procedures should only be performed by trained personnel in a suitable laboratory environment.[12]
5.1 Protocol: Synthesis of Cyclopropene from Allyl Chloride[7][12]
This protocol describes a method to generate cyclopropene gas, which is then condensed for use in subsequent reactions.
-
Materials:
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Toluene (anhydrous)
-
Allyl chloride
-
Argon gas supply
-
Three-neck round-bottom flask, dropping funnel, condenser, cold trap (ampule) cooled to -80°C (dry ice/acetone bath).
-
-
Procedure:
-
Assemble the glassware. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon).
-
Charge the flask with sodium bis(trimethylsilyl)amide (1.14 eq) and dissolve it in anhydrous toluene.
-
Introduce a gentle flow of argon from the top of the condenser to carry the product into the cold trap.[12]
-
Bring the solution to a vigorous reflux.
-
Add allyl chloride (1.0 eq) dropwise from the dropping funnel over 45-60 minutes.
-
Cyclopropene gas will form and be carried by the argon stream through the condenser.
-
The cyclopropene gas is condensed and collected in the cold trap at -80°C as a colorless liquid.[12]
-
The collected cyclopropene solution can be used directly for the next step.
-
5.2 Protocol: Purification by Low-Temperature Distillation[14]
Purification of low-boiling cyclopropenes can be achieved via distillation, but extreme care must be taken due to their instability.[7] This should only be attempted when necessary and on a small scale.
-
Materials:
-
Crude cyclopropene solution
-
Short-path distillation apparatus
-
Receiving flask cooled to -78°C
-
Vacuum source
-
-
Procedure:
-
Assemble a short-path distillation apparatus. The receiving flask must be thoroughly cooled in a dry ice/acetone bath (-78°C).
-
Transfer the crude cyclopropene solution to the distillation flask.
-
Apply a vacuum (e.g., 1-2 mm Hg).
-
Gently warm the distillation flask using a water bath, starting at a low temperature (e.g., 10°C) and gradually increasing if necessary.[14]
-
The purified cyclopropene will distill and collect in the cooled receiver.
-
Once distillation is complete, backfill the apparatus with inert gas before disconnecting the receiver. Store the purified product immediately at low temperature.
-
5.3 Protocol: Diels-Alder Reaction of Cyclopropene[7][12]
This cycloaddition reaction is a common method to trap and confirm the synthesis of highly reactive cyclopropenes.
-
Materials:
-
Solution of freshly prepared cyclopropene in pentane at -80°C
-
Cyclopentadiene
-
Pentane (anhydrous)
-
Reaction flask with a septum and magnetic stir bar
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve cyclopentadiene (1.1 eq) in anhydrous pentane.
-
Cool the cyclopentadiene solution to -80°C.
-
Using a pre-cooled cannula, quickly transfer the cold (-80°C) cyclopropene solution (1.0 eq) into the cyclopentadiene solution with vigorous stirring.[12]
-
Allow the reaction mixture to slowly warm to room temperature over approximately 2 hours.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the tricyclic product, endo-tricyclo[3.2.1.02,4]oct-6-ene.[7][12]
-
6.0 Logical Relationships in Cyclopropene Chemistry
The following diagrams illustrate key relationships concerning the stability and reactivity of cyclopropenes.
Caption: Factors influencing the instability of cyclopropenes.
Caption: Reaction pathway for a Diels-Alder cycloaddition.
References
- 1. actu.epfl.ch [actu.epfl.ch]
- 2. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropene - Wikipedia [en.wikipedia.org]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. nj.gov [nj.gov]
- 10. Cyclopropene SDS, 2781-85-3 Safety Data Sheets - ECHEMI [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Photochemical Reactions of Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for studying the photochemical reactions of 1,2,3-trimethylcyclopropene. This document is intended to guide researchers in designing and executing experiments to investigate the photoisomerization of this strained ring system, a reaction of interest in synthetic chemistry and for the development of novel molecular entities.
Introduction
Trimethylcyclopropenes are highly strained molecules that can undergo fascinating photochemical transformations. Upon absorption of ultraviolet (UV) light, 1,2,3-trimethylcyclopropene is predicted to undergo a ring-opening reaction to form various isomeric products. Understanding the mechanism and controlling the outcome of this photoreaction is crucial for its application in synthetic organic chemistry. Theoretical studies suggest that the photoisomerization proceeds through a conical intersection, leading to various photoproducts.[1] This document outlines the necessary experimental framework to explore these reactions.
Experimental Setup
The photochemical reaction of 1,2,3-trimethylcyclopropene is typically carried out in a solution-phase photoreactor. The choice of reactor, light source, and solvent is critical for achieving reproducible and efficient results.
Key Components:
-
Photoreactor: A quartz immersion well photoreactor is recommended to allow for efficient irradiation of the sample. Quartz is essential as it is transparent to a wide range of UV wavelengths. For smaller scale reactions, a simple setup with a UV lamp directed at a quartz reaction tube can be employed.
-
Light Source: A medium-pressure mercury lamp is a suitable light source, providing a broad spectrum of UV radiation. To achieve wavelength selectivity, optical filters can be used to isolate specific emission lines (e.g., 254 nm, 300 nm, 350 nm). The choice of wavelength can influence the product distribution and quantum yield of the reaction.
-
Reaction Vessel: A quartz tube or flask should be used to contain the reaction mixture. The vessel should be sealed to prevent the evaporation of volatile solvents and reactants. For gas-phase studies, a specialized gas cell with quartz windows is required.
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a circulating water bath or a cooling fan, is necessary to maintain a constant and controlled reaction temperature.
-
Stirring: Continuous stirring of the reaction mixture using a magnetic stir bar is crucial to ensure uniform irradiation and temperature distribution.
Experimental Protocols
General Protocol for Photolysis of 1,2,3-Trimethylcyclopropene
This protocol describes a general procedure for the solution-phase photolysis of 1,2,3-trimethylcyclopropene.
Materials:
-
1,2,3-trimethylcyclopropene
-
Anhydrous solvent (e.g., pentane, diethyl ether, acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare a dilute solution of 1,2,3-trimethylcyclopropene (e.g., 0.01-0.1 M) in the chosen anhydrous solvent in a quartz reaction vessel.
-
Add an appropriate internal standard for quantitative analysis.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the reactant and lead to side reactions.
-
Seal the reaction vessel and place it in the photoreactor.
-
Ensure the cooling system is operational and the reaction mixture is being stirred.
-
Turn on the UV lamp to initiate the photoreaction.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the desired conversion is achieved, turn off the lamp.
-
Carefully remove the reaction vessel and analyze the final product mixture.
Protocol for Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is the number of molecules of product formed per photon absorbed. Its determination is essential for characterizing the efficiency of the reaction.
Materials:
-
Actinometer solution (e.g., potassium ferrioxalate)
-
1,2,3-trimethylcyclopropene solution of known concentration
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry:
-
Irradiate a solution of the chemical actinometer under the exact same experimental conditions (light source, geometry, solvent) as the sample.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Calculate the photon flux of the light source using the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Irradiate the 1,2,3-trimethylcyclopropene solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.
-
Determine the number of moles of product formed using a calibrated analytical technique (e.g., GC with an internal standard).
-
-
Calculation of Quantum Yield:
-
Measure the absorbance of the 1,2,3-trimethylcyclopropene solution at the irradiation wavelength to determine the number of photons absorbed by the sample.
-
Calculate the quantum yield using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
-
Data Presentation
Quantitative data from the photochemical experiments should be summarized for clarity and comparison.
| Parameter | Value | Analytical Method |
| Reactant Concentration | TBD | - |
| Solvent | TBD | - |
| Irradiation Wavelength (nm) | TBD | - |
| Reaction Time (h) | TBD | - |
| Conversion (%) | TBD | GC, NMR |
| Product(s) Formed | TBD | GC-MS, NMR |
| Quantum Yield (Φ) | TBD | UV-Vis, GC, NMR |
(TBD: To be determined experimentally)
Visualization of Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for studying the photochemical reaction of trimethylcyclopropene and the proposed reaction pathway based on theoretical calculations.
Caption: General experimental workflow for the photochemical reaction of trimethylcyclopropene.
Caption: Proposed photochemical reaction pathway for trimethylcyclopropene.[1]
Analytical Methodologies
The progress of the photochemical reaction and the characterization of the products require the use of various analytical techniques.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a powerful tool for monitoring the disappearance of the starting material and the formation of products in real-time. The use of an internal standard allows for quantitative analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the identification of the photoproducts. The mass spectrum of each product provides information about its molecular weight and fragmentation pattern, aiding in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural characterization of the isolated photoproducts. In-situ NMR can also be used to monitor the reaction progress directly in the NMR tube.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the starting material, which is crucial for selecting the appropriate irradiation wavelength. It is also the primary analytical technique used in actinometry for quantum yield determination.
By following these application notes and protocols, researchers can effectively investigate the photochemical reactions of 1,2,3-trimethylcyclopropene, leading to a deeper understanding of its photoreactivity and potential applications.
References
Application Notes: The Use of 1,3,3-Trimethylcyclopropene in the Synthesis of Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,3-Trimethylcyclopropene is a highly strained, three-membered carbocycle belonging to the cyclopropene family. Its chemical formula is C₆H₁₀, and its CAS Registry Number is 3664-56-0[1]. The defining feature of cyclopropenes is their substantial ring strain, which makes the double bond highly reactive and susceptible to a variety of chemical transformations. This inherent reactivity makes this compound and its derivatives valuable building blocks in organic synthesis, particularly for constructing complex molecular architectures.
The cyclopropane motif is a key structural feature in numerous natural products and clinically approved drugs. Its incorporation into a molecule can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties. The rigidity and unique electronic nature of the cyclopropane ring allow it to serve as a versatile conformational constraint in drug design. Consequently, synthetic methodologies that provide efficient access to cyclopropane-containing structures are of significant interest to the pharmaceutical and agrochemical industries.
Key Applications in Synthesis
Due to its high ring strain and electron-rich double bond, this compound is an excellent reactant in cycloaddition reactions. It readily participates as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions, providing access to a diverse range of bicyclic and heterocyclic scaffolds.
One of the most powerful applications of cyclopropenes is in the inverse-electron-demand Diels-Alder (iEDDA) reaction. In contrast to a conventional Diels-Alder reaction, the iEDDA pathway involves the cycloaddition of an electron-rich dienophile with an electron-poor diene[2]. This compound, with its electron-donating alkyl groups, serves as an excellent electron-rich dienophile.
This reaction is particularly effective with electron-deficient dienes such as 1,2,4,5-tetrazines. The iEDDA reaction between a cyclopropene and a tetrazine is exceptionally fast and proceeds with high selectivity and yield[3][4]. This transformation is classified as "click chemistry" due to its efficiency, mild reaction conditions, and the formation of only dinitrogen gas as a byproduct[5]. The resulting dihydropyridazine product can subsequently undergo a retro-Diels-Alder reaction to form a stable pyridazine, or rearrange to form diazanorcaradiene derivatives[3]. This bioorthogonal reaction has found extensive use in chemical biology for labeling and conjugating biomolecules[6].
Caption: Logical flow of an iEDDA reaction.
This compound also serves as an efficient dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides, azides, and diazocompounds[7][8]. This class of reactions is a cornerstone of heterocyclic chemistry, providing a direct route to five-membered heterocyclic rings. The reaction proceeds via a concerted mechanism, where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the cyclopropene. The resulting bicyclic adducts, containing a fused cyclopropane and a five-membered heterocycle, are valuable intermediates for further synthetic transformations.
Caption: General mechanism of a [3+2] dipolar cycloaddition.
Quantitative Data
The reactivity of cyclopropenes in iEDDA reactions is highly influenced by the substituents on the cyclopropene ring. Electron-donating groups significantly accelerate the reaction. The following table summarizes second-order rate constants for the reaction of various 1-methyl-3-substituted cyclopropenes with a tetrazine derivative in an aqueous solution, demonstrating these electronic effects. While data for the specific 1,3,3-trimethyl derivative was not presented, the trend clearly indicates that electron-donating substituents enhance reactivity.
| Entry | Cyclopropene Substituent (at C3) | Reactant | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ |
| 1 | -CH₂OC(O)NH₂ (carbamoyloxymethyl) | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 4:1 D₂O/[D₆]DMSO | 253 ± 10 |
| 2 | -CH₂OH (hydroxymethyl) | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 4:1 D₂O/[D₆]DMSO | 213 ± 2 |
| 3 | -CH₂NHC(O)CH₃ (acetamidomethyl) | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 4:1 D₂O/[D₆]DMSO | 11.2 ± 0.3 |
| 4 | -C(O)NH₂ (carbamoyl) | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 4:1 D₂O/[D₆]DMSO | 2.6 ± 0.1 |
| Data adapted from a study on 1-methyl-3-substituted cyclopropenes, which serve as close analogs to this compound[3]. |
Experimental Protocols
The following section provides a representative protocol for the iEDDA reaction, which can be adapted for this compound.
Caption: A typical experimental workflow for an iEDDA reaction.
Objective: To synthesize a dihydropyridazine derivative via the reaction of this compound with an electron-deficient tetrazine.
Materials:
-
This compound (dienophile)
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (diene)
-
Dimethylformamide (DMF), HPLC grade
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation of Reactants:
-
In a 25 mL round-bottom flask, dissolve the tetrazine derivative (1.0 eq) in a 1:1 mixture of DMF and deionized water to a final concentration of approximately 0.1 M.
-
In a separate vial, prepare a solution of this compound (1.1 eq) in the same solvent system.
-
-
Reaction:
-
To the stirred solution of the tetrazine at room temperature, add the solution of this compound dropwise over 5 minutes.
-
The characteristic pink/purple color of the tetrazine should fade rapidly upon addition of the cyclopropene, indicating a fast reaction.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure completion.
-
-
Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product[3].
-
-
Work-up and Purification:
-
Upon completion, transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cycloadduct.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. The expected product is the initial dihydropyridazine adduct, which may exist in equilibrium with other isomers[3].
-
Expected Outcome: The reaction is expected to proceed in high yield (>95%) due to the favorable kinetics of the iEDDA reaction between the electron-rich cyclopropene and the electron-poor tetrazine[3].
Conclusion
This compound is a potent and versatile building block for the synthesis of complex molecules. Its high reactivity, driven by ring strain, makes it an ideal substrate for various cycloaddition reactions. In particular, its application as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions with tetrazines provides a rapid and efficient method for constructing nitrogen-containing heterocyclic systems. This "click" reactivity has significant implications for drug development, bioconjugation, and materials science, offering a reliable tool for researchers and scientists.
References
- 1. This compound [webbook.nist.gov]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Application Notes and Protocols for Catalytic Reactions Involving 1,3,3-Trimethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 1,3,3-trimethylcyclopropene. The information is intended to guide researchers in the synthesis of novel carbocyclic and heterocyclic scaffolds relevant to pharmaceutical and materials science.
Palladium-Catalyzed Hydrogenation of this compound
The catalytic hydrogenation of this compound provides a direct route to 1,1,2-trimethylcyclopropane. The reaction typically proceeds with high efficiency under mild conditions using a palladium-based catalyst.
Quantitative Data
| Entry | Catalyst | Substrate | Product | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | This compound | 1,1,2-Trimethylcyclopropane | Ethanol | 25 | 1 | 2 | >95 |
| 2 | 5% Pd/CaCO₃ | This compound | 1,1,2-Trimethylcyclopropane | Methanol | 25 | 1 | 3 | >95 |
Experimental Protocol: Hydrogenation using 10% Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Hydrogenation balloon or manifold
-
Filtration setup (e.g., Celite pad)
-
Inert Atmosphere: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Under the inert atmosphere, 10% Pd/C (typically 5-10 mol% relative to the substrate) is added to the flask.
-
Solvent and Substrate Addition: Anhydrous ethanol is added to the flask to create a slurry with the catalyst. This compound is then added via syringe.
-
Hydrogenation Setup: The flask is sealed with a septum. The inert gas atmosphere is replaced with hydrogen by evacuating the flask and backfilling with hydrogen gas. This process is repeated three times. A hydrogen-filled balloon is then attached to the flask via a needle.
-
Reaction: The reaction mixture is stirred vigorously at room temperature (25 °C) under a positive pressure of hydrogen (from the balloon). The progress of the reaction can be monitored by techniques such as GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with ethanol to ensure complete recovery of the product. The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude 1,1,2-trimethylcyclopropane.
-
Purification: If necessary, the product can be purified by distillation.
Experimental Workflow: Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Rhodium-Catalyzed [3+2] Cycloaddition with Carbonyl Ylides
Rhodium(II) carboxylates are effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes. In the presence of a carbonyl compound, these carbenes can form carbonyl ylides, which are reactive 1,3-dipoles. This compound can act as a dipolarophile in a [3+2] cycloaddition with these in situ generated carbonyl ylides to form bicyclic ethers.
Quantitative Data
| Entry | Catalyst | Diazo Compound | Carbonyl Source | Product | Solvent | Temp. (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ | Ethyl diazoacetate | Acetone | Ethyl 2,2,6,6-tetramethyl-3-oxa-bicyclo[3.1.0]hexane-1-carboxylate | Dichloromethane | 25 | Moderate to Good |
| 2 | Rh₂(esp)₂ | 2-Diazo-1,3-dione | Benzaldehyde | Phenyl-substituted bicyclic ether | Toluene | 80 | Moderate to Good |
Experimental Protocol: Rh₂(OAc)₄-Catalyzed Cycloaddition
Materials:
-
This compound
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Acetone (or other carbonyl compound)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: A Schlenk flask containing a solution of rhodium(II) acetate (1-2 mol%) and a large excess of the carbonyl compound (e.g., acetone, which can also serve as the solvent or co-solvent) in anhydrous DCM is prepared under an inert atmosphere. This compound (1.0-1.5 equivalents) is added to this solution.
-
Slow Addition: A solution of ethyl diazoacetate in anhydrous DCM is drawn into a syringe and placed on a syringe pump.
-
Reaction: The diazoacetate solution is added dropwise to the stirred reaction mixture at room temperature over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive rhodium carbene, minimizing side reactions.
-
Monitoring: The reaction is monitored by TLC or GC for the consumption of the cyclopropene.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to isolate the bicyclic ether product.
Signaling Pathway: Carbonyl Ylide Formation and Cycloaddition
Caption: Pathway for Rh-catalyzed carbonyl ylide formation and [3+2] cycloaddition.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[6] Strained alkenes like this compound are excellent substrates for this reaction. The reaction is typically mediated by cobalt carbonyl complexes, but catalytic versions using other transition metals have been developed.[7][8][9]
Quantitative Data
| Entry | Catalyst | Alkyne | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Co₂(CO)₈ (stoichiometric) | Phenylacetylene | Phenyl-substituted tricyclic cyclopentenone | Toluene | 60-80 | 12-24 | Moderate |
| 2 | [Rh(CO)₂Cl]₂ (catalytic) | 1-Hexyne | Butyl-substituted tricyclic cyclopentenone | 1,2-Dichloroethane | 80 | 8-16 | Moderate to Good |
Experimental Protocol: Stoichiometric Pauson-Khand Reaction with Co₂(CO)₈
Materials:
-
This compound
-
An alkyne (e.g., phenylacetylene)
-
Dicobalt octacarbonyl [Co₂(CO)₈]
-
Anhydrous toluene
-
Carbon monoxide (balloon or cylinder)
-
Schlenk flask with a magnetic stir bar and condenser
Procedure:
-
Complex Formation: In a Schlenk flask under an inert atmosphere, dicobalt octacarbonyl is dissolved in anhydrous toluene. The alkyne is added, and the mixture is stirred at room temperature for several hours to form the alkyne-cobalt complex.
-
Alkene Addition: this compound is added to the reaction mixture.
-
Reaction: The flask is placed under a carbon monoxide atmosphere (balloon), and the mixture is heated to 60-80 °C. The reaction is monitored by TLC for the formation of the cyclopentenone product.
-
Work-up: After cooling to room temperature, the reaction mixture is opened to the air to decompose the excess cobalt carbonyl (caution: CO evolution). The mixture is then filtered through a pad of silica gel or Celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Logical Relationship: Pauson-Khand Reaction Components
Caption: Components of the Pauson-Khand [2+2+1] cycloaddition reaction.
Reaction with Diiron Nonacarbonyl
The reaction of strained olefins with iron carbonyls can lead to a variety of organoiron complexes and organic products resulting from ring-opening or skeletal rearrangements. The reaction of this compound with diiron nonacarbonyl [Fe₂(CO)₉] is expected to proceed via oxidative coupling to form a ferracyclopentane intermediate, which can then undergo further transformations.
Quantitative Data
Specific quantitative data for the reaction of this compound with Fe₂(CO)₉ is not well-documented in readily available literature and would likely require dedicated research.
Experimental Protocol: Reaction with Fe₂(CO)₉
Materials:
-
This compound
-
Diiron nonacarbonyl [Fe₂(CO)₉]
-
Anhydrous hexane or toluene
-
Schlenk flask with a magnetic stir bar and condenser
Procedure:
-
Reaction Setup: A Schlenk flask is charged with diiron nonacarbonyl and anhydrous hexane under an inert atmosphere.
-
Substrate Addition: this compound is added to the suspension of Fe₂(CO)₉.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to promote the reaction. The progress of the reaction can be monitored by the consumption of the starting materials (TLC, GC) and the color change of the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove insoluble iron-containing byproducts. The solvent is removed under reduced pressure.
-
Purification and Characterization: The resulting crude product, which may be a mixture of organic compounds and/or stable organoiron complexes, is purified by column chromatography or crystallization. The structure of the products should be determined by spectroscopic methods (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.
Proposed Reaction Pathway
Caption: A proposed pathway for the reaction of this compound with Fe₂(CO)₉.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Ring-Opening Polymerization of Trimethylcyclopropene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of trimethylcyclopropene derivatives, a class of highly strained monomers. The unique reactivity of these monomers allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices, making them attractive candidates for various applications, including the development of novel drug delivery systems. This document outlines the primary polymerization methods, detailed experimental protocols, and key characterization data.
Application Notes
The high ring strain of cyclopropenes, including trimethylcyclopropene derivatives, is the primary driving force for their ring-opening polymerization.[1][2] This process can be initiated through different mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP) and cationic polymerization.[1][3] The choice of polymerization technique dictates the polymer architecture and properties.
Ring-Opening Metathesis Polymerization (ROMP) has proven to be a particularly effective method for the controlled polymerization of cyclopropene derivatives.[1][4] The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for living polymerization characteristics.[2][4] This "living" nature enables the synthesis of polymers with predictable molecular weights, low polydispersity (Đ < 1.2), and the formation of block copolymers.[2][5] The substituents on the cyclopropene ring play a crucial role in modulating the polymerization kinetics and the properties of the resulting polymer.[6][7] For instance, the steric and electronic nature of the trimethylsilyl group can influence catalyst activity and polymer structure.
Polymers derived from the ROP of functionalized cyclopropenes are being explored for biomedical applications. The ability to incorporate functional groups into the polymer backbone or as pendant groups opens avenues for creating drug-polymer conjugates, materials for tissue engineering, and novel excipients for drug formulation.[8] The resulting unsaturated polymer backbone can also be further modified, for example, through hydrogenation to yield saturated, more stable polymers.[4]
Cationic Ring-Opening Polymerization offers an alternative route to polymerize cyclopropenes.[3] This method typically employs a cationic initiator that attacks the monomer, leading to ring-opening and the formation of a propagating cationic species.[9] While less explored for trimethylcyclopropene derivatives specifically, cationic ROP is a powerful technique for polymerizing various cyclic monomers.[3] The mechanism is highly sensitive to reaction conditions such as the solvent and the nature of the counterion.[3]
Data Presentation
The following tables summarize quantitative data for the Ring-Opening Metathesis Polymerization (ROMP) of various substituted cyclopropene derivatives, including analogs relevant to trimethylcyclopropenes. This data is compiled from multiple sources to provide a comparative overview.
Table 1: ROMP of 1,2-Disubstituted Cyclopropene Derivatives with Grubbs G3 Catalyst [1][5]
| Monomer | Monomer/Catalyst Ratio | Solvent | Time (min) | Mₙ (kDa, GPC) | Đ (PDI) |
| 1,2-bis(hydroxymethyl)cyclopropene | 50:1 | CH₂Cl₂ | 10 | 12.5 | 1.15 |
| 1,2-bis(methoxymethyl)cyclopropene | 50:1 | CH₂Cl₂ | 15 | 14.2 | 1.12 |
| 1-methyl-2-(hydroxymethyl)cyclopropene | 100:1 | CH₂Cl₂ | 5 | 22.8 | 1.09 |
| 1-phenyl-2-(hydroxymethyl)cyclopropene | 100:1 | CH₂Cl₂ | 10 | 25.4 | 1.11 |
Table 2: Living ROMP of 3,3-Disubstituted Cyclopropene Derivatives [4]
| Monomer | Initiator | Monomer/Initiator Ratio | Solvent | Mₙ (kDa, GPC) | Đ (PDI) |
| 3,3-dimethylcyclopropene | Grubbs G3 | 100:1 | Toluene | 10.2 | 1.05 |
| 3-methyl-3-phenylcyclopropene | Grubbs G3 | 100:1 | Toluene | 15.8 | 1.08 |
| 3,3-diethylcyclopropene | Schrock's Mo | 200:1 | Pentane | 25.1 | 1.04 |
Note: Data for trimethylcyclopropene derivatives specifically is limited in the reviewed literature. The tables present data for structurally similar and relevant substituted cyclopropenes to provide a basis for experimental design.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of a Substituted Cyclopropene
This protocol is a generalized procedure based on the living ROMP of disubstituted cyclopropenes using a Grubbs catalyst.[1][2][5]
Materials:
-
Substituted cyclopropene monomer (e.g., 1,2-dimethyl-3-trimethylsilylcyclopropene)
-
Grubbs 3rd Generation Catalyst (G3)
-
Anhydrous, degassed solvent (e.g., dichloromethane (CH₂Cl₂) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the cyclopropene monomer in the chosen anhydrous solvent. In a separate vial, dissolve the Grubbs G3 catalyst in the same solvent to a known concentration.
-
Polymerization: In a reaction vial equipped with a magnetic stir bar, add the desired amount of the monomer stock solution. Vigorously stir the solution and inject the calculated amount of the Grubbs G3 catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached or after a set time, terminate the polymerization by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst). Stir for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight (Mₙ) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC).[10][11] Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.[12]
Protocol 2: General Procedure for Cationic Ring-Opening Polymerization of a Substituted Cyclopropene
This protocol is a generalized procedure for cationic polymerization, which may require significant optimization for specific trimethylcyclopropene derivatives.[3][9]
Materials:
-
Trimethylcyclopropene derivative
-
Cationic initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid like boron trifluoride etherate)
-
Anhydrous, non-protic solvent (e.g., dichloromethane or hexane)
-
Quenching agent (e.g., methanol or ammonia solution in methanol)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the anhydrous solvent to a dried reaction flask equipped with a magnetic stir bar. Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.
-
Monomer Addition: Add the trimethylcyclopropene monomer to the cooled solvent.
-
Initiation: Slowly add the cationic initiator to the stirred monomer solution. The initiation is often rapid and may be exothermic.
-
Propagation: Allow the polymerization to proceed for the desired amount of time. The reaction time will depend on the monomer, initiator, and temperature.
-
Termination: Quench the polymerization by adding a nucleophilic reagent such as methanol or a solution of ammonia in methanol.
-
Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration and wash it to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum.
-
Characterization: Characterize the resulting polymer by GPC for molecular weight and polydispersity, and by NMR for structural analysis.[10][13]
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tuning the Reactivity of Cyclopropenes from Living Ring-Opening Metathesis Polymerization (ROMP) to Single-Addition and Alternating ROMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient and Facile End Group Control of Living Ring-Opening Metathesis Polymers via Single Addition of Functional Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Side reactions and byproducts in 1,3,3-trimethylcyclopropene synthesis
Welcome to the technical support center for the synthesis of 1,3,3-trimethylcyclopropene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this highly strained and reactive molecule.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of this compound, with a focus on the widely used method involving the reaction of 3-chloro-3-methyl-1-butyne with a strong base such as sodium amide.
Q1: My reaction yield of this compound is very low. What are the potential causes?
A1: Low yields can be attributed to several factors. The primary reasons include:
-
Side reactions of the carbene intermediate: The key intermediate, dimethylvinylidene carbene, is highly reactive and can undergo several non-productive reaction pathways.
-
Isomerization of the product: this compound is thermally sensitive and can isomerize to more stable dienes.
-
Suboptimal reaction conditions: The reaction is sensitive to temperature, reaction time, and the quality of reagents.
-
Inefficient purification: The product is volatile and can be lost during workup and purification.
Q2: I observe several unexpected peaks in my GC-MS/NMR analysis of the crude product. What are the likely byproducts?
A2: The most common byproducts in the synthesis of this compound from 3-chloro-3-methyl-1-butyne and a strong base are:
-
Isomeric Dienes: The most significant byproducts are often the isomeric dienes, 2,3-dimethyl-1,3-butadiene and isoprene. These are formed through the thermal or base-catalyzed rearrangement of this compound.
-
Oligomers/Polymers: The high reactivity of the carbene intermediate and the strained nature of the cyclopropene ring can lead to the formation of oligomeric or polymeric materials. These are often observed as a non-volatile residue.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 3-chloro-3-methyl-1-butyne.
-
Products of Carbene Insertion: Although less common, the highly reactive dimethylvinylidene carbene can potentially insert into C-H bonds of the solvent or other organic molecules present in the reaction mixture.
Q3: How can I minimize the formation of isomeric dienes?
A3: To reduce the isomerization of this compound to dienes, consider the following:
-
Maintain Low Temperatures: The reaction should be carried out at the lowest effective temperature. The isomerization is temperature-dependent.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, will favor the formation of the thermodynamically more stable dienes.
-
Use a Milder Base (if applicable): While a strong base is required for the initial elimination, excessively harsh basic conditions can promote isomerization.
-
Prompt and Gentle Work-up: Process the reaction mixture as soon as the reaction is complete, and use mild work-up procedures. Distillation should be performed at reduced pressure to keep the temperature low.
Q4: My reaction mixture has turned dark and contains a significant amount of insoluble material. What is this and how can I avoid it?
A4: The formation of a dark, insoluble material is typically due to the polymerization of the highly reactive intermediates or the product itself. To mitigate this:
-
Ensure High Purity of Reagents: Impurities in the starting material or solvent can initiate polymerization.
-
Control the Rate of Reagent Addition: Slow and controlled addition of the base to the solution of 3-chloro-3-methyl-1-butyne can help to maintain a low concentration of the reactive carbene intermediate, thus reducing the likelihood of polymerization.
-
Work at Dilute Concentrations: Running the reaction at a higher dilution may decrease the rate of intermolecular side reactions that lead to oligomerization.
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution for the synthesis of this compound. Please note that these values can vary significantly depending on the specific reaction conditions.
| Product/Byproduct | Typical Yield/Percentage | Notes |
| This compound | 40-60% | Yield is highly dependent on reaction temperature, time, and purification method. |
| 2,3-Dimethyl-1,3-butadiene | 5-20% | Formation is favored by higher temperatures and longer reaction times. |
| Isoprene | 1-5% | Another common isomerization byproduct. |
| Oligomers/Polymers | Variable | Can be a significant portion of the mass balance, especially with poor temperature control or impure reagents. |
| Unreacted 3-chloro-3-methyl-1-butyne | Variable | Depends on the stoichiometry of the base and reaction completeness. |
Experimental Protocols
Synthesis of this compound (Adapted from Closs, L. E.; Closs, K. D. J. Am. Chem. Soc. 1961, 83, 1003-1004)
Caution: This reaction involves a strong base and generates a volatile, potentially unstable product. All operations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment.
Reagents:
-
3-chloro-3-methyl-1-butyne
-
Sodium amide (NaNH₂)
-
Anhydrous hydrocarbon solvent (e.g., mineral oil, decalin)
-
Anhydrous diethyl ether or tetrahydrofuran (for work-up)
Procedure:
-
A suspension of sodium amide in the anhydrous hydrocarbon solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
The suspension is heated to a temperature that allows for a controlled reaction (e.g., 80-100 °C, depending on the solvent).
-
A solution of 3-chloro-3-methyl-1-butyne in the same solvent is added dropwise to the heated suspension of sodium amide over a period of 1-2 hours.
-
The reaction mixture is stirred at this temperature for an additional 1-2 hours after the addition is complete.
-
The reaction is cooled to room temperature, and the product is isolated by vacuum distillation directly from the reaction mixture. The receiving flask should be cooled in a dry ice/acetone bath to efficiently trap the volatile product.
-
The collected distillate can be further purified by a second fractional distillation at reduced pressure.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Trimethylcyclopropene Cycloadditions
Welcome to the technical support center for trimethylcyclopropene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during these powerful synthetic transformations. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cycloaddition reactions involving trimethylcyclopropene?
A1: Trimethylcyclopropene, a strained alkene, readily participates in various cycloaddition reactions. The most common among these is the [4+3] cycloaddition with a variety of dienes to form seven-membered rings. Additionally, depending on the reaction partner and conditions, it can undergo other transformations such as [2+2] and [2+1] cycloadditions. The high ring strain of the cyclopropene ring provides a strong thermodynamic driving force for these reactions.
Q2: I am observing very low to no product formation in my trimethylcyclopropene cycloaddition. What are the potential causes?
A2: Low or no yield in these reactions can stem from several factors:
-
Purity of Trimethylcyclopropene: 1,3,3-Trimethylcyclopropene can be volatile and prone to polymerization or decomposition upon prolonged storage or exposure to impurities. Ensure the starting material is pure and freshly prepared or properly stored.
-
Reaction Temperature: The thermal stability of the cycloadduct and the reactants is crucial. While some cycloadditions proceed at room temperature, others may require lower temperatures to prevent decomposition of the starting materials or the product. Conversely, some reactions may require heating to overcome the activation energy barrier.
-
Catalyst Activity: If a Lewis acid or transition metal catalyst is used, its activity is paramount. Ensure the catalyst is not deactivated by impurities such as water or air.
-
Steric Hindrance: Highly substituted dienes may react sluggishly due to steric hindrance, impeding the approach of the trimethylcyclopropene.
-
Incorrect Stoichiometry: An inappropriate ratio of trimethylcyclopropene to the diene can lead to incomplete conversion or the formation of side products.
Q3: My reaction is producing a mixture of isomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge. Several factors can be adjusted:
-
Solvent: The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting the diastereomeric ratio of the product. A screen of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) is recommended.
-
Lewis Acid Catalyst: The choice of Lewis acid can have a profound impact on stereoselectivity. Different Lewis acids can coordinate to the reactants in distinct ways, favoring the formation of one diastereomer over another. Experimenting with a range of Lewis acids (e.g., Sc(OTf)₃, SnCl₄, TiCl₄) is advisable.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Running the reaction at temperatures as low as -78 °C may be beneficial.
Q4: Are there any common side reactions to be aware of when working with trimethylcyclopropene?
A4: Yes, several side reactions can compete with the desired cycloaddition:
-
Polymerization: Trimethylcyclopropene can undergo polymerization, especially in the presence of acid catalysts or upon heating.
-
Isomerization: Under certain conditions, trimethylcyclopropene or the resulting cycloadduct can isomerize to more stable structures.
-
Dimerization: [2+2] dimerization of trimethylcyclopropene can occur, particularly at higher concentrations.
-
Reaction with Solvent: In some cases, the highly reactive trimethylcyclopropene or reaction intermediates may react with the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Impure or decomposed trimethylcyclopropene. | Use freshly prepared or purified trimethylcyclopropene. Confirm purity by ¹H NMR. |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure anhydrous and inert reaction conditions. | |
| Low reaction temperature. | Gradually increase the reaction temperature. Monitor for product formation and decomposition. | |
| Steric hindrance on the diene. | Consider using a less sterically hindered diene or a more reactive catalyst. | |
| Low Yield | Suboptimal reaction time. | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Product decomposition. | Attempt the reaction at a lower temperature. Isolate the product promptly after the reaction is complete. | |
| Formation of side products. | Adjust stoichiometry, temperature, or catalyst to disfavor side reactions. See FAQs on side reactions. | |
| Poor Diastereoselectivity | Inappropriate solvent. | Screen a range of solvents with varying polarities. |
| Non-optimal Lewis acid. | Experiment with different Lewis acids to identify one that provides better stereocontrol. | |
| High reaction temperature. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | |
| Formation of Inseparable Byproducts | Polymerization of trimethylcyclopropene. | Use a higher dilution. Add the trimethylcyclopropene slowly to the reaction mixture. |
| Dimerization of trimethylcyclopropene. | Use a lower concentration of trimethylcyclopropene. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed [4+3] Cycloaddition of this compound with a Diene
This protocol provides a general starting point for optimizing the [4+3] cycloaddition of this compound. Specific conditions will need to be optimized for each diene.
Materials:
-
This compound (freshly prepared or purified)
-
Diene (e.g., furan, cyclopentadiene)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, SnCl₄, TiCl₄)
-
Anhydrous Solvent (e.g., CH₂Cl₂, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the diene (1.0 equiv) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
In a separate flask, prepare a stock solution of the Lewis acid catalyst in the anhydrous solvent.
-
Add the Lewis acid solution (typically 5-20 mol%) to the stirred solution of the diene.
-
Slowly add a solution of this compound (1.0 - 1.5 equiv) in the anhydrous solvent to the reaction mixture over a period of 10-30 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution for Lewis acids).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Optimization
The following diagrams illustrate key concepts in optimizing trimethylcyclopropene cycloadditions.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameters for reaction optimization.
Stability of 1,3,3-trimethylcyclopropene under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3,3-trimethylcyclopropene under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be under acidic conditions?
A1: this compound is expected to be highly unstable under acidic conditions. Due to significant ring strain, the cyclopropene ring is susceptible to acid-catalyzed ring-opening reactions. The presence of strong or even mild acids can lead to rapid decomposition of the molecule.
Q2: What is the likely mechanism of decomposition for this compound in an acidic medium?
A2: The decomposition is likely initiated by the protonation of the double bond, which follows Markovnikov's rule. This leads to the formation of a tertiary carbocation, which is the more stable carbocation intermediate. This intermediate can then react with any available nucleophile in the medium (e.g., water, alcohols) to form a ring-opened product.
Q3: What products can I expect from the acid-catalyzed decomposition of this compound?
A3: The primary products will be ring-opened derivatives. For example, in an aqueous acidic solution, you can expect the formation of alcohols resulting from the hydration of the double bond after ring opening. The specific product will depend on the nucleophile present in the reaction medium.
Q4: Is this compound stable under basic conditions?
A4: While generally more stable in basic than in acidic conditions, this compound can still be susceptible to degradation in the presence of strong bases. However, the pathways for base-mediated decomposition are generally less facile than acid-catalyzed pathways for this specific molecule due to the absence of acidic protons on the double bond carbons. Reactions with very strong bases might lead to other, less common reaction pathways.
Q5: Are there any general recommendations for handling and storing this compound?
A5: Yes. Due to its reactivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be stored at low temperatures (e.g., in a freezer) to minimize thermal decomposition. It is crucial to avoid contact with acidic substances, and all glassware should be thoroughly dried and, if necessary, base-washed to remove any acidic residues.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Media
| Symptom | Possible Cause | Suggested Solution |
| Complete or significant loss of this compound upon addition of an acidic reagent or in a protic solvent. | Acid-catalyzed decomposition. | - Ensure all solvents and reagents are rigorously dried and free of acidic impurities.- Use a non-protic, aprotic solvent.- If an acid is required for the reaction, consider using a milder, non-protic Lewis acid.- Perform the reaction at a lower temperature to decrease the rate of decomposition. |
| Formation of unexpected side products with a higher molecular weight. | Polymerization initiated by acid. | - Use a higher dilution to disfavor intermolecular reactions.- Add the acidic reagent slowly and at a low temperature.- Consider using a scavenger for any generated reactive intermediates. |
Issue 2: Instability Observed During Work-up or Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of the desired product after aqueous work-up. | Residual acid in the organic layer causing decomposition. | - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Minimize the contact time with the aqueous phase. |
| Decomposition of the compound on silica gel during column chromatography. | Acidic nature of standard silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine).- Consider alternative purification methods such as distillation or chromatography on a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by 1H NMR
This protocol provides a general method to assess the stability of this compound under specific acidic or basic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl3, D2O, DMSO-d6)
-
Acidic or basic solution of known concentration
-
Internal standard (e.g., TMS, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent containing a known concentration of an internal standard.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentration of this compound relative to the internal standard.
-
To the NMR tube, add a specific amount of the acidic or basic solution to be tested.
-
Immediately start acquiring 1H NMR spectra at regular time intervals.
-
Integrate the characteristic peaks of this compound and the internal standard in each spectrum.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
Below are diagrams illustrating the logical relationships and potential reaction pathways for this compound under acidic conditions.
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Technical Support Center: Functionalization of 1,3,3-Trimethylcyclopropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving selectivity in the functionalization of 1,3,3-trimethylcyclopropene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential solutions and optimization strategies.
Issue 1: Poor Regioselectivity in Transition Metal-Catalyzed Cross-Coupling Reactions
Question: My transition metal-catalyzed cross-coupling reaction with an unsymmetrical reagent is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: Poor regioselectivity in these reactions is a common challenge and is often influenced by a combination of electronic and steric factors. Here are several strategies to enhance regioselectivity:
-
Ligand Modification: The electronic and steric properties of the ligand coordinated to the metal center play a crucial role in directing the regioselectivity.
-
Steric Hindrance: Employing bulkier ligands can favor the formation of the less sterically hindered product.
-
Electronic Effects: Ligands with different electronic properties (electron-donating or electron-withdrawing) can influence the electron density at the metal center, thereby affecting the regioselectivity of the insertion or coupling step.
-
-
Catalyst Choice: The choice of metal catalyst (e.g., Rh, Pd, Cu) can significantly impact the outcome of the reaction. It is advisable to screen a variety of catalysts to identify the one that provides the best selectivity for your specific substrate and reagent.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the regioselectivity. A systematic screening of solvents with varying properties is recommended.
-
Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
Illustrative Data on Ligand and Solvent Effects on Regioselectivity:
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 60:40 |
| 2 | Pd(OAc)₂ | dppf | Toluene | 80 | 85:15 |
| 3 | Pd(OAc)₂ | dppf | Dioxane | 80 | 90:10 |
| 4 | Pd(OAc)₂ | dppf | Dioxane | 25 | 95:5 |
Issue 2: Low Diastereoselectivity in Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition with this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in cycloaddition reactions involving prochiral substrates often requires the introduction of a stereodirecting element. Here are some approaches:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your reacting partner can create a chiral environment that favors the formation of one diastereomer over the other. The choice of auxiliary is critical and may require screening.
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst can coordinate to one of the reactants, creating a chiral complex that directs the approach of the other reactant, leading to enhanced diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of your reactants can influence the diastereoselectivity of the cycloaddition. Modifying the substituents on the reacting partner can sometimes enhance facial selectivity.
-
Solvent and Temperature Effects: As with regioselectivity, solvent polarity and reaction temperature can influence the transition state energies and, consequently, the diastereomeric ratio of the products. Experimenting with a range of solvents and temperatures is recommended.
Illustrative Data on Chiral Catalyst and Temperature Effects on Diastereoselectivity:
| Entry | Catalyst | Ligand | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| 1 | AgOAc | None | 25 | 55:45 |
| 2 | AgOAc | (R)-BINAP | 25 | 80:20 |
| 3 | AgOAc | (R)-BINAP | 0 | 92:8 |
| 4 | AgOAc | (R)-BINAP | -20 | >95:5 |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: Common side reactions include:
-
Oligomerization/Polymerization: Due to its high ring strain, this compound can undergo oligomerization or polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Ring Opening: Under certain conditions, particularly with transition metal catalysts, the cyclopropene ring can open to form vinylcarbene intermediates, which can then undergo various subsequent reactions.
-
Isomerization: Depending on the reaction conditions, isomerization to other C6H10 isomers may occur.
Q2: How can I minimize the formation of oligomeric byproducts?
A2: To minimize oligomerization, consider the following:
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the other reagents to maintain a low concentration of the cyclopropene.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Screen different catalysts, as some may be more prone to inducing polymerization than others.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: this compound is a strained and potentially volatile molecule. It is important to handle it in a well-ventilated fume hood and to avoid exposure to high temperatures or sources of ignition. As with all chemical experiments, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Experimental Protocols
Protocol 1: General Procedure for a Transition Metal-Catalyzed Cross-Coupling Reaction
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition metal precursor (e.g., Pd(OAc)₂, 2 mol%) and the desired ligand (e.g., dppf, 4 mol%) in the chosen anhydrous solvent (e.g., dioxane, 5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the coupling partner (1.0 mmol) and any necessary additives (e.g., a base).
-
Substrate Addition: Slowly add a solution of this compound (1.2 mmol) in the same anhydrous solvent (2 mL) to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Protocol 2: General Procedure for a Diastereoselective [3+2] Cycloaddition
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., AgOAc with (R)-BINAP, 10 mol%) and the anhydrous solvent (e.g., toluene, 5 mL). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reactant Addition: To the cooled catalyst suspension, add the dipolarophile (1.0 mmol).
-
Cyclopropene Addition: Add this compound (1.5 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at the set temperature and monitor its progress by TLC or NMR spectroscopy.
-
Purification: Once the reaction is complete, filter off the catalyst, concentrate the filtrate, and purify the crude product by flash column chromatography to isolate the diastereomeric products.
Visualizations
Caption: Troubleshooting workflow for improving selectivity.
Caption: Influence of reaction parameters on selectivity.
Technical Support Center: Kinetic Analysis of 1,3,3-Trimethylcyclopropene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,3-trimethylcyclopropene. The information is designed to address specific issues that may be encountered during the kinetic analysis of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and what are the typical kinetic challenges associated with them?
A1: this compound, a strained cyclic alkene, primarily undergoes thermal isomerization, cycloaddition reactions (such as [2+1], [2+2], and [3+2] cycloadditions), and reactions involving ring-opening. The high ring strain of the cyclopropene ring leads to high reactivity and often very fast reaction rates, which can be a significant challenge for kinetic analysis. Monitoring these rapid reactions may require specialized techniques like stopped-flow spectroscopy.
Q2: How does the substitution pattern of this compound influence its reactivity compared to unsubstituted cyclopropene?
A2: The methyl groups on this compound have several effects. The gem-dimethyl group at the C3 position can sterically hinder certain approaches to the double bond. The methyl group at the C1 position can influence the electronic properties of the double bond, affecting its reactivity in cycloadditions. Generally, alkyl substituents can stabilize the cyclopropene ring to some extent, but the high ring strain remains the dominant factor in its reactivity.
Q3: What are the expected products of the thermal isomerization of this compound?
A3: The thermal isomerization of substituted cyclopropenes typically proceeds through a vinylcarbene intermediate. For this compound, this can lead to a variety of rearranged products, including substituted butadienes and other cyclic isomers. The exact product distribution will depend on the reaction conditions, particularly the temperature.
Q4: Can I use standard NMR spectroscopy to monitor the kinetics of this compound reactions?
A4: Standard NMR spectroscopy can be used for reactions with half-lives of several minutes to hours. For faster reactions, which are common with this compound, you may need to use techniques like stopped-flow NMR or conduct the reaction at a very low temperature to slow it down to a measurable rate.
Troubleshooting Guides
Issue 1: The reaction is too fast to monitor using conventional techniques.
-
Possible Cause: The high ring strain of this compound leads to very low activation barriers and consequently, very high reaction rates.
-
Solution:
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate constant. A temperature screening should be performed to find a range where the reaction proceeds at a measurable rate.
-
Use a Stopped-Flow System: For reactions that are complete in seconds or milliseconds, a stopped-flow apparatus coupled with a rapid detection method like UV-Vis spectroscopy or NMR is necessary.
-
Use a Quenched-Flow Technique: In this method, the reaction is stopped (quenched) at various time points by adding a quenching agent, and the samples are then analyzed offline.
-
Issue 2: The kinetic data is not reproducible.
-
Possible Cause 1: The presence of trace impurities, such as water or oxygen, can catalyze side reactions or affect the primary reaction pathway.
-
Solution 1: Ensure all solvents and reagents are rigorously dried and degassed. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Possible Cause 2: The concentration of the reactants may not be accurate, or the temperature control may be inadequate.
-
Solution 2: Use freshly calibrated equipment for measuring reactant concentrations. Employ a thermostat or cryostat to maintain a constant and uniform temperature throughout the reaction.
-
Possible Cause 3: this compound may be undergoing slow decomposition upon storage.
-
Solution 3: It is advisable to use freshly prepared or purified this compound for kinetic experiments. Its purity should be checked by GC or NMR before use.
Issue 3: The appearance of unexpected side products in the reaction mixture.
-
Possible Cause: The high reactivity of this compound can lead to competing reaction pathways, such as polymerization or isomerization, especially at higher concentrations or temperatures.
-
Solution:
-
Lower the Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like polymerization.
-
Optimize the Temperature: A lower temperature may favor the desired reaction pathway over side reactions that have higher activation energies.
-
Use a Scavenger: If a specific reactive intermediate is responsible for side product formation, a scavenger can be added to trap it.
-
Data Presentation
The following tables summarize kinetic data for reactions analogous to those of this compound. This data can be used to estimate the expected reactivity and to design experiments.
Table 1: Arrhenius Parameters for Thermal Isomerization of Methylated Cyclopropanes
| Compound | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |
| Methylcyclopropane | 2.51 x 10¹⁵ | 273.6 | 713-779 |
| 1,1-Dimethylcyclopropane | 1.10 x 10¹⁵ | 258.1 | 683-755 |
| This compound | Data not available | Data not available | N/A |
Note: The data for methylcyclopropane and 1,1-dimethylcyclopropane can provide a baseline for estimating the activation energy for the isomerization of this compound. The additional methyl groups are expected to have a further, though likely smaller, effect on the activation energy.
Table 2: Enthalpy of Combustion for this compound
| Property | Value |
| Standard Molar Enthalpy of Combustion (liquid) | -3885.5 ± 1.5 kJ/mol |
This value can be used in thermochemical calculations to understand the overall energetics of reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis by NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the starting material (e.g., the compound that will react with this compound) in a deuterated solvent that has been rigorously dried and degassed.
-
Add an internal standard with a known concentration for accurate quantification. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation:
-
Inject a known amount of a stock solution of this compound into the NMR tube.
-
Quickly mix the contents by gentle shaking and re-insert the tube into the spectrometer.
-
-
Data Acquisition:
-
Immediately start acquiring a series of ¹H NMR spectra at predetermined time intervals. The time interval should be chosen based on the expected reaction rate.
-
Continue data acquisition until the reaction has gone to completion or for at least three half-lives.
-
-
Data Analysis:
-
Integrate the signals of the reactants and products relative to the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration versus time data and fit it to the appropriate rate law to determine the rate constant.
-
Protocol 2: General Procedure for Kinetic Analysis by Stopped-Flow UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare two separate solutions: one containing this compound and the other containing the coreactant in a suitable solvent. The solvent must be transparent in the wavelength range of interest.
-
The concentrations should be chosen such that a significant change in absorbance is observed upon reaction.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction.
-
Equilibrate the instrument and the reactant solutions to the desired temperature.
-
-
Data Acquisition:
-
Load the two reactant solutions into the drive syringes of the stopped-flow apparatus.
-
Initiate the flow to rapidly mix the reactants in the observation cell. The instrument will automatically stop the flow and start recording the absorbance as a function of time.
-
Collect data for a duration sufficient to observe the complete reaction profile.
-
-
Data Analysis:
-
The absorbance versus time data can be fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant.
-
By varying the concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined.
-
Mandatory Visualizations
Caption: General workflow for kinetic analysis of this compound reactions.
Caption: Hypothetical signaling pathway for a [4+2] cycloaddition reaction.
Caption: Troubleshooting decision tree for kinetic analysis experiments.
Technical Support Center: Scaling Up 1,3,3-Trimethylcyclopropene Reactions
Welcome to the technical support center for the challenges in scaling up reactions involving 1,3,3-trimethylcyclopropene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound from lab to industrial scale?
When moving from a laboratory setting to a larger scale, several challenges can arise. These are often not observed at the bench scale where conditions are more easily controlled.[1][2] Key challenges include:
-
Heat Management: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale due to the reduced surface-area-to-volume ratio, leading to potential thermal runaways.[1][2]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more difficult, which can affect reaction kinetics, yield, and impurity profiles.[3]
-
Reagent and Solvent Sourcing: The availability and cost of raw materials in large quantities can be a significant hurdle. Green or niche solvents used in the lab may not be economically viable or available in bulk.[4][5]
-
Safety and Handling: this compound is a strained and potentially volatile molecule. Handling large quantities requires stringent safety protocols to manage risks of flammability and unexpected decomposition.
-
Impurity Profile Changes: Reactions may produce different types or quantities of impurities at a larger scale due to longer reaction times or variations in local concentrations and temperatures.[6]
-
Process Control and Automation: Maintaining precise control over reaction parameters like temperature, pressure, and addition rates is more complex in large-scale production.[2]
Q2: How does the stability of this compound affect scale-up?
The high ring strain of the cyclopropene ring makes this compound susceptible to thermal isomerization and other decomposition pathways.[7][8] At a larger scale, localized heating ("hot spots") within the reactor can trigger these unwanted side reactions, reducing yield and generating impurities. It is crucial to have a robust cooling system and efficient mixing to maintain a uniform temperature profile.
Q3: What are the typical byproducts to expect during the synthesis of this compound at scale?
During the thermal isomerization of this compound, byproducts such as 4-methylpent-2-yne can be formed.[7] The formation of such byproducts can be influenced by the reaction temperature and residence time. At an industrial scale, variations in these parameters can lead to an increase in the formation of such impurities.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
If you are experiencing a significant drop in yield when moving from a bench-scale to a pilot or production scale, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Heat Transfer | - Implement more efficient reactor cooling systems. - Reduce the rate of addition of exothermic reagents. - Use a more dilute reaction mixture. | Inefficient heat removal can lead to localized high temperatures, promoting side reactions and decomposition of the desired product.[3][9] |
| Inefficient Mixing | - Increase the agitation speed. - Use a different type of impeller designed for better mixing in your reactor geometry. - Ensure the reactor is not overfilled. | Poor mixing can lead to localized high concentrations of reactants, which can cause side reactions and reduce selectivity towards the desired product.[3] |
| Changes in Reagent Quality | - Analyze the purity of the bulk-sourced reagents. - Perform small-scale test reactions with the new batch of reagents. | The quality and impurity profile of reagents can vary between suppliers and batches, impacting the reaction outcome.[5] |
| Extended Reaction Time | - Re-optimize the reaction time for the larger scale. - Monitor the reaction progress more frequently using in-process controls (e.g., GC, HPLC). | Longer processing times at scale can lead to product degradation or the formation of more byproducts.[3] |
Issue 2: Increased Impurity Profile
An increase in the level of impurities can compromise the quality of the final product. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition | - Lower the reaction temperature. - Ensure uniform heating and cooling of the reactor. | This compound and related intermediates can be thermally sensitive.[7] |
| Air/Moisture Sensitivity | - Ensure all reagents and solvents are dry. - Operate under an inert atmosphere (e.g., Nitrogen or Argon). | Reactions involving organometallic intermediates, which can be part of the synthesis, are often sensitive to air and moisture. |
| Incomplete Reaction | - Increase the reaction time or temperature slightly after careful optimization. - Ensure stoichiometric balance of reactants. | Unreacted starting materials will be present as impurities in the final product. |
| Side Reactions | - Re-evaluate the solvent and catalyst choice for better selectivity at scale. - Adjust the pH of the reaction mixture. | The reaction pathway may shift at a larger scale due to changes in the physical environment. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of a this compound Derivative via Cyclopropanation
This protocol is a general guideline for a cyclopropanation reaction at a larger scale. Note: This is an illustrative protocol and should be adapted and optimized for your specific reaction.
-
Reactor Setup:
-
Use a jacketed glass or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with the starting alkene and a suitable solvent (e.g., toluene, THF).
-
Begin agitation to ensure a homogenous mixture.
-
Cool the reactor to the desired temperature (e.g., 0 °C) using a circulating chiller.
-
-
Reagent Addition:
-
Prepare a solution of the cyclopropanating agent (e.g., a diazo compound with a suitable catalyst or a carbene precursor).
-
Add the cyclopropanating agent solution to the reactor dropwise or via a syringe pump over a period of 2-4 hours. Maintain the internal temperature within ±2 °C of the setpoint.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench any remaining reactive species by adding a suitable quenching agent (e.g., acetic acid for diazo compounds).
-
Allow the reactor to warm to room temperature.
-
Wash the organic phase with water and brine to remove inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by distillation or chromatography at a scale appropriate for the quantity of material.
-
Visualizations
Caption: Experimental workflow for scaled-up cyclopropanation.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. The kinetics of pyrolysis of this compound. Evidence for the involvement of alkylidene carbenes in the thermal isomerisation of cyclopropenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Photoisomerization Reactions of Cyclopropene and this compound: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Preventing unwanted polymerization of 1,3,3-trimethylcyclopropene
Welcome to the Technical Support Center for 1,3,3-trimethylcyclopropene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this highly reactive compound during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled polymerization upon synthesis or purification. | Presence of residual acid or metal catalysts from the synthesis steps. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution). 2. Purify the crude product via distillation under reduced pressure and low temperature. 3. Pass the distilled product through a short column of activated neutral alumina to remove trace impurities. |
| Slow polymerization of the purified monomer during storage. | Exposure to light, heat, or atmospheric oxygen. | 1. Store the purified this compound in an amber vial under an inert atmosphere (argon or nitrogen). 2. Store at low temperatures, preferably at or below -20°C. 3. Add a suitable inhibitor at a low concentration (see inhibitor table below). |
| Polymerization initiated upon addition of reagents for a subsequent reaction. | Incompatible reagents that can act as polymerization initiators (e.g., strong Lewis acids, radical initiators). | 1. Scrutinize all reagents for their potential to initiate cationic or radical polymerization. 2. If possible, choose alternative reagents that are less likely to initiate polymerization. 3. Add the reagents slowly at a low temperature to control the reaction rate and minimize side reactions. |
| Inconsistent results or failed reactions. | Partial polymerization of the starting material, leading to inaccurate concentration and presence of polymer impurities. | 1. Before use, check the purity of the this compound by ¹H NMR or GC-MS to ensure no significant polymer formation has occurred. 2. If polymerization is detected, re-purify the monomer by distillation immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to polymerization?
A1: this compound is a highly strained cyclic alkene. The significant ring strain of the cyclopropene ring makes it thermodynamically favorable to undergo ring-opening polymerization, which relieves this strain.[1][2] The presence of methyl groups can also influence its reactivity in different polymerization pathways.
Q2: What are the primary mechanisms of unwanted polymerization for this compound?
A2: The most probable mechanisms for unwanted polymerization are:
-
Ring-Opening Metathesis Polymerization (ROMP): This is a common pathway for strained cyclic olefins and is typically initiated by transition metal catalysts, such as Grubbs-type catalysts.[1][2]
-
Cationic Polymerization: The double bond in this compound can be susceptible to attack by electrophiles, leading to the formation of a carbocation that can propagate a polymer chain. This can be initiated by trace acids or other Lewis acidic impurities.
-
Radical Polymerization: Although less common for this specific monomer, radical initiators (from autoxidation or other sources) could potentially initiate polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of polymerization during storage, the following conditions are recommended:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation which can form radical initiators.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the monomer is of high purity and free from any acidic or metallic residues.
Q4: Can I use a standard radical inhibitor like BHT?
A4: While a radical inhibitor like Butylated Hydroxytoluene (BHT) might be effective against radical-initiated polymerization, it will not prevent cationic or ROMP-type polymerization. For broader protection, a combination of inhibitors or a more versatile inhibitor may be necessary. It is also crucial to ensure that any added inhibitor does not interfere with subsequent planned reactions.
Q5: How can I detect if my this compound sample has started to polymerize?
A5: You can check for polymerization using the following methods:
-
Visual Inspection: The formation of a viscous liquid, a waxy solid, or a precipitate can indicate polymerization.
-
¹H NMR Spectroscopy: The appearance of broad signals in the aliphatic region, alongside the disappearance or reduction in intensity of the sharp signals corresponding to the monomer, is indicative of polymer formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A decrease in the peak corresponding to the monomer and the potential appearance of broader, less-defined peaks at higher retention times can suggest polymerization.
Experimental Protocols
Protocol 1: Purification of this compound to Remove Polymerization Initiators
-
Neutralization: If the crude product is from an acidic synthesis, wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Distillation: Perform a fractional distillation under reduced pressure. The distillation apparatus should be oven-dried and assembled hot under a stream of inert gas to exclude moisture and oxygen. Collect the fraction corresponding to the boiling point of this compound.
-
Alumina Filtration: For very high purity, pass the distilled monomer through a short plug of activated neutral alumina under an inert atmosphere. This will remove any remaining trace acidic impurities.
-
Storage: Immediately store the purified monomer under an inert atmosphere at -20°C or below, in an amber vial.
Protocol 2: Recommended Handling Procedure for Experiments
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system or by distillation from appropriate drying agents.
-
Temperature Control: Perform reactions at the lowest feasible temperature to minimize the rate of any potential polymerization. Use a cryostat or an ice/salt bath for sub-ambient temperatures.
-
Addition of Reagents: When adding reagents, particularly those with Lewis acidic character, do so slowly and at a low temperature to control the reaction exotherm and minimize localized high concentrations of potential initiators.
-
Quenching: Once the desired reaction is complete, quench the reaction mixture promptly to neutralize any species that could initiate polymerization of the unreacted monomer.
Quantitative Data Summary
Due to the limited specific data available for this compound, the following table provides general guidelines for inhibitor concentrations based on common practices for strained and reactive alkenes. Note: The optimal inhibitor and its concentration should be determined empirically for your specific application.
| Inhibitor Type | Example Inhibitors | Typical Concentration (ppm) | Mechanism of Action | Primary Polymerization Type Inhibited |
| Phenolic | Butylated hydroxytoluene (BHT), Hydroquinone | 50 - 500 | Radical Scavenger | Radical |
| Amine | N,N'-Di-sec-butyl-p-phenylenediamine | 100 - 1000 | Radical Scavenger, Peroxide Decomposer | Radical |
| Stable Radicals | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 10 - 100 | Radical Trapping | Radical |
| Basic Compounds | Triethylamine, Pyridine | 100 - 2000 | Neutralizes Acidic Initiators | Cationic |
Visualizations
Caption: Potential pathways for the unwanted polymerization of this compound.
Caption: Recommended workflow for handling this compound to prevent polymerization.
References
Technical Support Center: Characterization of Impurities in 1,3,3-trimethylcyclopropene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,3-trimethylcyclopropene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from the synthetic route or degradation. While specific impurities depend on the exact synthetic method used, they can generally be categorized as:
-
Residual Solvents and Starting Materials: Unreacted precursors or solvents from the synthesis and purification process.
-
Isomeric Impurities: Structural isomers such as 1,1,2-trimethylcyclopropane may be present.[1]
-
Oxidation and Degradation Products: Exposure to air or elevated temperatures can lead to the formation of various oxidation or rearrangement products. Due to the strained nature of the cyclopropene ring, it can be susceptible to thermal degradation.[2]
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A2: The primary techniques for the analysis of volatile and semi-volatile organic compounds like this compound and its potential impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS is ideal for separating volatile impurities and providing tentative identification based on their mass spectra.[2][3] It is considered a "gold standard" for forensic substance identification.[2]
-
NMR Spectroscopy (¹H and ¹³C) provides detailed structural information about the main component and any impurities present in sufficient concentration.[4]
Q3: My GC chromatogram shows tailing peaks for this compound. What could be the cause?
A3: Peak tailing in gas chromatography can be caused by several factors:
-
Active Sites: The compound may be interacting with active sites in the injector liner or the column itself. Using a deactivated liner and a column designed for amine analysis can sometimes help with highly active compounds.
-
Column Contamination: Residue from previous injections can lead to peak tailing. Baking out the column or trimming the first few centimeters may resolve the issue.[5]
-
Improper Column Installation: A poor column cut or incorrect installation depth into the injector or detector can create dead volume, resulting in tailing peaks.[5]
Q4: I am observing unexpected signals in the ¹H NMR spectrum of my sample. How can I determine if they are from impurities?
A4: Unexpected signals in an NMR spectrum can arise from several sources. To identify them:
-
Check the Solvent Residual Peak: Ensure the signals are not from the deuterated solvent used for the analysis.[4]
-
Look for Common Impurities: Signals corresponding to common laboratory solvents (e.g., acetone, grease) might be present.
-
Perform 2D NMR: Techniques like COSY and HSQC can help establish correlations between protons and carbons, aiding in the structural elucidation of unknown components.[4]
-
Spike the Sample: If you have a standard of a suspected impurity, adding a small amount to your NMR tube and re-acquiring the spectrum can confirm its presence if the corresponding signal intensity increases.
Troubleshooting Guides
Gas Chromatography (GC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks Detected | Syringe issue, major leak, no carrier gas flow, detector not turned on. | Verify syringe functionality, perform a leak check, confirm carrier gas flow at the detector outlet, and ensure the detector is active.[5] |
| Ghost Peaks | Contamination in the injector, carrier gas, or from septum bleed. | Run a blank gradient to check for system contamination. Replace the septum and clean the injector liner.[6] |
| Poor Sensitivity | Split ratio too high, injection volume too low, leak in the injector, low injector temperature. | Decrease the split ratio, increase the injection volume (if appropriate), check for leaks, and increase the injector temperature.[7][8] |
| Split Peaks | Poorly cut column, co-elution of compounds, improper liner installation. | Re-cut and reinstall the column, ensuring a clean, square cut. Adjust the temperature program to improve separation. Verify the liner is installed correctly.[5] |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming, presence of paramagnetic impurities, sample concentration too high. | Re-shim the instrument. Filter the sample if particulate matter is present. Dilute the sample.[9] |
| Baseline Artifacts | Very strong signal from the main compound or solvent saturating the detector. | Reduce the receiver gain. For very concentrated samples, consider reducing the tip angle or using solvent suppression techniques.[10] |
| Low Signal-to-Noise | Sample is too dilute, insufficient number of scans. | Concentrate the sample if possible. Increase the number of scans to improve the signal-to-noise ratio. |
| Inaccurate Integrals | Phasing errors, poor baseline correction, overlapping peaks. | Carefully phase the spectrum and apply a baseline correction. Use deconvolution software for overlapping signals if necessary. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general method for the separation and identification of volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or hexane) in a GC vial.
- Cap the vial immediately to prevent the loss of volatile components.
2. GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sensitivity needs) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
- For impurity peaks, compare their mass spectra against a reference library (e.g., NIST) for tentative identification.
- Quantify impurities based on their relative peak area percentages.
Protocol 2: ¹H NMR Analysis of this compound
This protocol provides a standard method for obtaining a proton NMR spectrum for structural confirmation and impurity analysis.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
- Cap the NMR tube securely.
2. NMR Spectrometer Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| Pulse Program | Standard single pulse (zg30) |
| Acquisition Time | ~4 seconds |
| Relaxation Delay | 1 second |
| Number of Scans | 16 (can be increased for dilute samples) |
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Apply a baseline correction.
- Calibrate the chemical shift scale to the solvent residual peak (e.g., 7.26 ppm for CDCl₃) or TMS (0 ppm).
- Integrate all signals. The integral of the main compound's signals should correspond to its number of protons. Any other signals can be attributed to impurities.
Visualizations
Caption: Experimental workflow for GC-MS analysis of impurities.
Caption: Troubleshooting decision tree for common GC issues.
References
- 1. 1,1,2-Trimethylcyclopropane | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 5. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 6. agilent.com [agilent.com]
- 7. stepbio.it [stepbio.it]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Validation & Comparative
A Comparative Analysis of 1,3,3-Trimethylcyclopropene and Other Cyclopropene Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of substituted cyclopropenes, with a focus on 1,3,3-trimethylcyclopropene in comparison to 1-methylcyclopropene and 3,3-dimethylcyclopropene.
This guide provides a comparative analysis of this compound against other notable cyclopropene derivatives, namely 1-methylcyclopropene (1-MCP) and 3,3-dimethylcyclopropene. While experimental data for 1-MCP and 3,3-dimethylcyclopropene are available and discussed, it is important to note that the information on this compound is primarily based on theoretical and computational studies due to a lack of extensive experimental research in the accessible scientific literature.
Introduction to Cyclopropenes
Cyclopropenes are highly strained, three-membered carbocycles containing a double bond. This inherent ring strain makes them highly reactive and versatile building blocks in organic synthesis. Substituents on the cyclopropene ring significantly influence their stability, reactivity, and potential applications. This guide focuses on a comparative analysis of three substituted cyclopropenes: this compound, the widely studied ethylene antagonist 1-methylcyclopropene (1-MCP), and 3,3-dimethylcyclopropene.
Synthesis of Cyclopropene Derivatives
The synthesis of cyclopropene derivatives is often challenging due to their high reactivity and potential for rearrangement. Various methods have been developed for their preparation, with the choice of method depending on the desired substitution pattern.
Synthesis of 1-Methylcyclopropene (1-MCP)
A common laboratory-scale synthesis of 1-MCP involves the reaction of methallyl chloride with a strong base, such as phenyllithium or sodium amide. The reaction proceeds via an intramolecular cyclization.
Experimental Protocol: Synthesis of 1-Methylcyclopropene
-
Materials: Methallyl chloride, phenyllithium (or other strong base), anhydrous diethyl ether, and standard glassware for air-sensitive reactions.
-
Procedure:
-
A solution of methallyl chloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A solution of phenyllithium in diethyl ether is added dropwise to the stirred solution of methallyl chloride.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The volatile 1-MCP can be carefully isolated by distillation, though it is often generated and used in situ due to its gaseous nature at room temperature.
-
Synthesis of 3,3-Dimethylcyclopropene
The synthesis of 3,3-dimethylcyclopropene can be achieved through various methods, including the reaction of 2,3-dichloro-2-methylpropane with a strong base.
Synthesis of this compound
Experimental procedures for the synthesis of this compound are not well-documented in the literature. Theoretical approaches suggest that it could potentially be synthesized through modifications of existing cyclopropenation methods, likely involving a suitably substituted precursor and a strong base to induce intramolecular cyclization. However, steric hindrance from the three methyl groups may pose a significant synthetic challenge.
Comparative Reactivity
The reactivity of cyclopropenes is largely dictated by the relief of ring strain and the electronic nature of the substituents.
Diels-Alder Reactions
Cyclopropenes are excellent dienophiles in Diels-Alder reactions due to their high reactivity. The substituents on the cyclopropene ring influence the stereoselectivity and rate of these reactions.
-
1-Methylcyclopropene: Reacts readily with dienes. The methyl group can influence the facial selectivity of the cycloaddition.
-
3,3-Dimethylcyclopropene: The gem-dimethyl group at the C3 position introduces significant steric hindrance, which can affect the approach of the diene and influence the endo/exo selectivity of the Diels-Alder adduct.
-
This compound (Theoretical): It is predicted that the additional methyl group at the C1 position, along with the gem-dimethyl groups at C3, would create substantial steric congestion around the double bond. This is expected to decrease the rate of Diels-Alder reactions compared to less substituted cyclopropenes.
Ring-Opening Reactions
The high ring strain of cyclopropenes makes them susceptible to ring-opening reactions, which can be initiated by heat, light, or catalysts. Theoretical studies on this compound have focused on its photochemical isomerization, suggesting that upon irradiation, it can undergo ring-opening to form vinylcarbene intermediates, which can then rearrange to various products.[1][2]
Application as Ethylene Antagonists
A significant application of cyclopropene derivatives is in agriculture and horticulture as ethylene antagonists. Ethylene is a plant hormone that triggers ripening and senescence. Cyclopropenes can bind to ethylene receptors, blocking the action of ethylene and thereby extending the shelf life of fruits, vegetables, and flowers.
A comparative study on the effectiveness of different cyclopropenes as ethylene antagonists has provided valuable quantitative data.
| Cyclopropene Derivative | Effective Concentration for Ethylene Inhibition in Bananas |
| Cyclopropene (CP) | ~0.5 nL/L |
| 1-Methylcyclopropene (1-MCP) | ~0.5 nL/L |
| 3,3-Dimethylcyclopropene | ~1 µL/L |
| This compound | No experimental data available |
Experimental Protocol: Ethylene Inhibition Assay
-
Plant Material: Freshly harvested climacteric fruits (e.g., bananas, tomatoes) or cut flowers.
-
Procedure:
-
Place the plant material in airtight containers.
-
Introduce a known concentration of the cyclopropene derivative into the container. For gaseous compounds like 1-MCP, this is done by injecting a specific volume of the gas.
-
After a set exposure time (e.g., 24 hours), vent the containers to remove the cyclopropene.
-
Expose the treated and untreated (control) plant material to a known concentration of ethylene.
-
Monitor the ripening or senescence process over time by measuring parameters such as fruit firmness, color change, or flower wilting.
-
The effectiveness of the cyclopropene is determined by the delay in the onset of ripening or senescence compared to the control group.
-
Quantitative Data Summary
| Property | This compound | 1-Methylcyclopropene (1-MCP) | 3,3-Dimethylcyclopropene |
| Molar Mass ( g/mol ) | 82.14 | 54.09 | 68.12 |
| Synthesis | No established experimental method | Reaction of methallyl chloride with a strong base | Reaction of 2,3-dichloro-2-methylpropane with a strong base |
| Reactivity in Diels-Alder | Predicted to be low due to steric hindrance (Theoretical) | High | Moderate, influenced by steric hindrance |
| Ethylene Antagonist Activity | Unknown (No experimental data) | High (effective at nL/L concentrations) | Low (effective at µL/L concentrations) |
| Stability | Predicted to be relatively stable due to substitution (Theoretical) | Gaseous at room temperature, moderately stable | Liquid at room temperature, moderately stable |
Conclusion
This comparative analysis highlights the significant differences in the known properties and applications of this compound, 1-methylcyclopropene, and 3,3-dimethylcyclopropene. 1-MCP stands out as a highly effective ethylene antagonist with widespread commercial applications. 3,3-dimethylcyclopropene shows significantly lower activity in this regard, likely due to steric factors affecting its binding to the ethylene receptor.
References
A Spectroscopic Showdown: Unraveling the Isomers of Trimethylcyclopropene
A detailed comparative analysis of the spectroscopic signatures of 1,2,3-trimethylcyclopropene, 1,3,3-trimethylcyclopropene, and 3,3-dimethyl-1-methylcyclopropene, providing researchers with key data for their identification and characterization.
The subtle art of distinguishing between isomers is a cornerstone of chemical research and drug development. For small, highly strained ring systems like the trimethylcyclopropenes, this challenge is particularly acute. These C6H10 isomers, while sharing the same molecular formula, exhibit distinct structural arrangements that give rise to unique spectroscopic fingerprints. This guide offers a comparative overview of the available experimental spectroscopic data for three key isomers: 1,2,3-trimethylcyclopropene, this compound, and 3,3-dimethyl-1-methylcyclopropene, equipping researchers with the necessary information for their unambiguous identification.
Isomers at a Glance: Structure and Symmetry
The positioning of the three methyl groups on the cyclopropene ring dictates the symmetry and, consequently, the complexity of the resulting spectroscopic data.
-
1,2,3-Trimethylcyclopropene: This isomer features methyl groups at each carbon of the cyclopropene ring.
-
This compound: Here, one carbon of the double bond is substituted with a methyl group, while the other sp2 carbon is unsubstituted. The sp3 carbon of the ring bears two methyl groups.
-
3,3-Dimethyl-1-methylcyclopropene: This isomer is structurally synonymous with this compound.
Due to the limited availability of comprehensive experimental data for all isomers, this guide will focus on the known spectroscopic characteristics and provide general principles for their differentiation.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts δ [ppm])
| Compound | Protons | Predicted/Reported Chemical Shift (ppm) | Multiplicity |
| 1,2,3-Trimethylcyclopropene | Methyl Protons | Data not readily available | Singlets/Doublets |
| Olefinic Proton | Data not readily available | Singlet/Multiplet | |
| Ring Proton | Data not readily available | Multiplet | |
| This compound | Methyl Protons (C3) | ~1.1 - 1.3 | Singlet |
| Methyl Proton (C1) | ~1.8 - 2.0 | Singlet | |
| Olefinic Proton | ~6.5 - 7.0 | Singlet | |
| 1,1,2-Trimethylcyclopropane | Methyl Protons (C1) | ~0.9 - 1.1 | Two Singlets |
| Methyl Proton (C2) | ~0.9 - 1.1 | Doublet | |
| Ring Protons | ~0.1 - 0.7 | Multiplets |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts δ [ppm])
| Compound | Carbons | Predicted/Reported Chemical Shift (ppm) |
| 1,2,3-Trimethylcyclopropene | Olefinic Carbons | Data not readily available |
| sp³ Ring Carbon | Data not readily available | |
| Methyl Carbons | Data not readily available | |
| This compound | Olefinic Carbons | ~115 - 130 |
| sp³ Ring Carbon | ~20 - 30 | |
| Methyl Carbons | ~15 - 25 | |
| 1,1,2-Trimethylcyclopropane | sp³ Ring Carbons | ~15 - 30 |
| Methyl Carbons | ~10 - 25 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands cm⁻¹)
| Compound | Functional Group | Expected Absorption Range (cm⁻¹) |
| Trimethylcyclopropene Isomers | =C-H Stretch | ~3050 - 3150 |
| C=C Stretch | ~1640 - 1680 | |
| C-H Stretch (sp³) | ~2850 - 3000 | |
| C-H Bend | ~1375 - 1465 | |
| Trimethylcyclopropane Isomers | C-H Stretch (sp³) | ~2850 - 3000 |
| C-H Bend | ~1375 - 1465 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| Trimethylcyclopropene Isomers | 82 | Loss of methyl (M-15), loss of C2H4 (M-28) |
| Trimethylcyclopropane Isomers | 84 | Loss of methyl (M-15), loss of ethyl (M-29) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of volatile, small organic molecules like trimethylcyclopropene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As trimethylcyclopropenes are likely volatile liquids, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be obtained using a gas cell.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or gas cell.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., with electron ionization).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating volatile hydrocarbons.
-
Employ a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature to ensure good separation of the isomers and any impurities.
-
-
MS Detection:
-
As the separated components elute from the GC column, they are introduced into the ion source of the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the molecular weight and fragmentation patterns of the isomers.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of a trimethylcyclopropene isomer.
Caption: A flowchart outlining the sequential use of spectroscopic techniques for the identification of trimethylcyclopropene isomers.
Validating the Structure of Novel 1,3,3-Trimethylcyclopropene Derivatives: A Comparative Guide
The synthesis of novel organic compounds is a cornerstone of chemical research and drug development. However, the synthesis of a target molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity and purity. This is especially critical for strained ring systems like cyclopropene derivatives, where rearrangements and the formation of isomeric byproducts are common. This guide provides a comparative overview of the essential analytical techniques for validating the structure of novel 1,3,3-trimethylcyclopropene derivatives, complete with experimental protocols and data interpretation.
Primary Spectroscopic and Analytical Techniques
A multi-faceted approach utilizing several complementary analytical techniques is the gold standard for unambiguous structure elucidation of novel organic compounds.[1] For this compound derivatives, the following methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For a putative this compound derivative, a suite of NMR experiments is required.
-
¹H NMR (Proton NMR): This experiment identifies the different types of protons in a molecule and their relative numbers. For a this compound derivative, one would expect to see distinct signals for the methyl groups and the vinylic proton.
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. The highly strained and unsaturated carbons of the cyclopropene ring will have characteristic chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[1] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
X-Ray Crystallography
Single-crystal X-ray diffraction is considered the "gold standard" for structural elucidation as it provides an unambiguous determination of the three-dimensional atomic structure of a crystalline solid.[2][3] This technique yields precise bond lengths, bond angles, and stereochemistry.[2][4][5] If a suitable single crystal of the novel this compound derivative can be obtained, X-ray crystallography provides definitive proof of its structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the presence of specific functional groups in a molecule. For a this compound derivative, the key vibrational mode to observe would be the C=C stretch of the strained double bond.
Comparison with Potential Isomeric Alternatives
During the synthesis of a this compound derivative, several constitutional isomers could potentially form. Validating the target structure involves demonstrating that the experimental data is inconsistent with these alternatives.
| Compound | Structure | Key Differentiating Spectroscopic Features |
| This compound (Target) | ![]() | ¹H NMR: One vinylic proton signal, two distinct methyl signals (one for the C1-methyl, one for the two equivalent C3-methyls).¹³C NMR: Two sp² carbons, one sp³ quaternary carbon, two sp³ methyl carbons. |
| 1-Methyl-3-methylenecyclopropane | ![]() | ¹H NMR: Two exocyclic methylene (=CH₂) proton signals, signals for the cyclopropyl ring protons, and a methyl signal.¹³C NMR: An exocyclic sp² carbon (=CH₂), other sp³ carbons. |
| 1,2-Dimethyl-1-cyclopropene | ![]() | ¹H NMR: No vinylic proton signal, signals for two methyl groups attached to the double bond, and cyclopropyl ring protons.¹³C NMR: Two sp² carbons attached to methyl groups. |
| 3,3-Dimethyl-1-methylenecyclopropane | ![]() | ¹H NMR: Two exocyclic methylene (=CH₂) proton signals, a singlet for the two gem-dimethyl groups, and a signal for the remaining cyclopropyl protons.¹³C NMR: An exocyclic sp² carbon (=CH₂), a quaternary sp³ carbon. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be a 90° pulse, a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR. Typical parameters would be a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will take longer to acquire (from 30 minutes to several hours).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the molecule. The instrument will provide a list of ions with their exact mass-to-charge ratios.
X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Suitable crystals should be at least 20 µm in all dimensions.[5]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[6] Data is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[6]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of experiments and the expected NMR correlations for a this compound derivative.
Caption: Workflow for the structural validation of a novel compound.
Caption: Key 2D NMR correlations for this compound.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 4. excillum.com [excillum.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. researchgate.net [researchgate.net]
Unveiling the Reactivity of Substituted Cyclopropenes: A Comparative Guide to Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted cyclopropenes is paramount for harnessing their potential in various applications, including bioorthogonal chemistry and the synthesis of complex molecules. This guide provides an objective comparison of the reaction kinetics of these strained ring systems, supported by experimental data, detailed protocols, and visualizations to elucidate key concepts.
The inherent ring strain of the cyclopropene moiety dictates its high reactivity, which can be finely tuned by the nature and position of its substituents. Both electronic and steric effects play a crucial role in modulating the rates of various reactions, such as cycloadditions and thermal rearrangements. This guide delves into the quantitative aspects of these substituent effects, offering a clear comparison of reaction rates for a series of substituted cyclopropenes.
Comparative Analysis of Reaction Rates
To facilitate a direct comparison of the influence of substituents on cyclopropene reactivity, the following table summarizes the second-order rate constants (k) for the Diels-Alder reaction of various 1-methyl-3-substituted cyclopropenes with 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine. The data clearly illustrates the significant impact of the substituent at the C3 position on the reaction rate.
| Entry | Cyclopropene Substituent (at C3) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| 1 | -H | 0.43 ± 0.02 |
| 2 | -CH₂OH | 1.15 ± 0.05 |
| 3 | -C(O)OCH₃ | 0.08 ± 0.01 |
| 4 | -C(O)NHCH₃ | 0.25 ± 0.01 |
| 5 | -CH₂NHC(O)CH₃ | 2.30 ± 0.10 |
| 6 | -Ph | 0.15 ± 0.01 |
Data sourced from Liu et al. (2014).
The observed trends can be rationalized by considering the electronic and steric nature of the substituents. Electron-donating groups, such as the hydroxymethyl group (-CH₂OH), generally increase the electron density of the cyclopropene π-system, accelerating the reaction with the electron-deficient tetrazine. Conversely, electron-withdrawing groups, like the methoxycarbonyl group (-C(O)OCH₃), decrease the reactivity. Steric hindrance can also play a significant role, as seen in the comparison between different amide substituents.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Substituent effects on cyclopropene reaction rates.
Caption: General workflow for a kinetic study of a cyclopropene reaction.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for a reliable comparison. Below are detailed methodologies for two common techniques used to study the kinetics of substituted cyclopropene reactions.
Protocol 1: UV-Vis Spectrophotometry for Monitoring Fast Cycloaddition Reactions
This protocol is suitable for reactions where there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses, such as the reaction of cyclopropenes with tetrazines, which have a characteristic visible absorbance that disappears upon reaction.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solutions of the substituted cyclopropene and the diene (e.g., tetrazine) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Thermostatted water bath
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength for monitoring the reaction. This should be a wavelength where the reactant (e.g., tetrazine) has a strong absorbance and the product has a weak or no absorbance. For the tetrazine reaction, this is typically around 520 nm.
-
Set the temperature of the cuvette holder to the desired reaction temperature.
-
-
Sample Preparation:
-
Prepare a stock solution of the substituted cyclopropene of known concentration.
-
Prepare a stock solution of the diene (e.g., tetrazine) of known concentration. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.8-1.2).
-
Equilibrate both stock solutions and the reaction solvent to the desired reaction temperature in a water bath.
-
-
Kinetic Run:
-
Pipette the required volume of the diene solution and the solvent into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate for 5-10 minutes.
-
Zero the spectrophotometer with this solution (this will be your blank).
-
To initiate the reaction, rapidly add a small, known volume of the pre-equilibrated cyclopropene stock solution to the cuvette. The concentration of the cyclopropene should be in large excess (at least 10-fold) compared to the diene to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. The data acquisition rate should be appropriate for the reaction speed.
-
-
Data Analysis:
-
The reaction is followed by the disappearance of the diene. The natural logarithm of the absorbance (ln(A)) is plotted against time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the cyclopropene: k = k_obs / [Cyclopropene].
-
Protocol 2: ¹H NMR Spectroscopy for Reaction Kinetics
This method is applicable to a wider range of reactions, as long as there are distinct and well-resolved proton signals for the reactants and products that change in intensity over time.
Materials and Equipment:
-
High-field NMR spectrometer with a variable temperature probe
-
NMR tubes
-
Deuterated solvent
-
Internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with reactant or product signals, e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
Thermostatted bath
Procedure:
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the chosen deuterated solvent.
-
Set the probe to the desired reaction temperature and allow it to equilibrate.
-
-
Sample Preparation:
-
Prepare a stock solution of the substituted cyclopropene in the deuterated solvent.
-
Prepare a stock solution of the other reactant in the deuterated solvent.
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In an NMR tube, combine known volumes of the cyclopropene solution, the other reactant solution, and the internal standard solution. The final concentrations should be accurately known.
-
-
Kinetic Run:
-
If the reaction is slow at room temperature, the reactants can be mixed directly in the NMR tube before it is placed in the pre-heated spectrometer.
-
If the reaction is fast, the NMR tube containing one reactant and the internal standard can be equilibrated at the reaction temperature in the spectrometer. The reaction is then initiated by rapidly injecting a known amount of the other reactant.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the half-life of the reaction. The number of scans for each spectrum should be chosen to provide an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each time point, integrate the signals corresponding to a specific proton of a reactant and a product. Also, integrate the signal of the internal standard.
-
The concentration of the reactant and product at each time point can be determined by normalizing their integral values to the integral of the internal standard of known concentration.
-
Plot the concentration of the reactant versus time.
-
Depending on the reaction order, the appropriate integrated rate law is used to linearize the data and determine the rate constant (k). For example, for a second-order reaction, a plot of 1/[Reactant] versus time will be linear with a slope equal to the rate constant.
-
By providing a combination of quantitative data, clear visualizations, and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to effectively compare and understand the reaction kinetics of substituted cyclopropenes, thereby facilitating their informed application in various fields of chemical science.
A Comparative Guide to Computational and Experimental Data on 1,3,3-Trimethylcyclopropene Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of strained ring systems, such as 1,3,3-trimethylcyclopropene, is a cornerstone of modern organic chemistry, with implications for reaction mechanism theory and the synthesis of complex molecules. Understanding the reactivity of this highly strained molecule is crucial for its application as a building block in medicinal chemistry and materials science. This guide provides a comparative overview of computational and experimental approaches to elucidating the reaction pathways of this compound, focusing on its photoisomerization and thermal rearrangements.
While a direct side-by-side quantitative comparison of experimental and computational data is challenging due to the limited availability of published experimental datasets, this guide leverages a key theoretical study that reports strong concordance with experimental observations. This allows for a detailed exploration of the predicted reaction mechanisms and provides a framework for understanding the synergy between computational modeling and experimental validation.
Unraveling Reaction Pathways: Photoisomerization and Thermal Rearrangement
The reactions of this compound are dominated by isomerization pathways that relieve its significant ring strain. Both photochemical and thermal activation can induce profound molecular rearrangements, leading to a variety of products. A significant theoretical investigation into these processes provides a foundational understanding of the underlying mechanisms.[1][2]
Computational Analysis: A Window into Reaction Dynamics
A 2008 theoretical study by Ming-Der Su investigated the photoisomerization and thermal (dark) reaction mechanisms of this compound using sophisticated computational methods.[1][2] The study employed the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Configurational Second-Order Perturbation Theory (MP2-CAS) methods, which are well-suited for describing the complex electronic changes that occur during these reactions.
The computational models predict that the photochemical isomerization proceeds through a conical intersection, a key feature in understanding many photochemical reactions.[1][2] The proposed pathway involves the initial excitation of the molecule, followed by movement through various intermediate structures and transition states on the potential energy surface, ultimately leading to the final photoproducts. The study highlights that the theoretical predictions for the relative yields of the final products are in good agreement with available experimental findings.[1][2]
Table 1: Summary of Predicted Computational Data for this compound Reactions
| Reaction Type | Key Intermediates and Transition States | Predicted Major Products | Computational Method |
| Photoisomerization | Franck-Condon region, local minimum, transition state, conical intersection, local intermediate | Isomeric C6H10 hydrocarbons | CASSCF/6-311G(d), MP2-CAS/6-311G(d,p) |
| Thermal Rearrangement | Diradical/vinylcarbene-like intermediates | 4-methyl-2-pentyne and various dienes | Not explicitly detailed in the abstract, but implied to be in agreement with experimental data. |
Visualizing the Reaction Pathway
The following diagram illustrates the generalized proposed reaction pathway for the photoisomerization of this compound as suggested by computational studies.
Caption: Proposed photoisomerization pathway of this compound.
Experimental Considerations and Methodologies
While specific experimental data for direct comparison is not detailed in the readily available literature, general experimental protocols for studying cyclopropene reactions provide a basis for understanding how such data would be generated and validated.
Key Experimental Techniques:
-
Gas-Phase Pyrolysis: This technique is commonly used to study the thermal unimolecular reactions of cyclopropenes. The reactant is passed through a heated reactor, and the products are analyzed, typically by gas chromatography-mass spectrometry (GC-MS). Kinetic parameters, such as activation energy and pre-exponential factors, can be determined by varying the temperature and pressure.
-
Photolysis: Photochemical reactions are investigated by irradiating the sample with light of a specific wavelength. The reaction progress is monitored over time using spectroscopic methods (e.g., UV-Vis, NMR) to identify and quantify the products.
-
Matrix Isolation Spectroscopy: To study highly reactive intermediates, the reactant can be isolated in an inert gas matrix at very low temperatures. Photochemical transformations can then be induced and the resulting species characterized by infrared (IR) or electron paramagnetic resonance (EPR) spectroscopy.
Table 2: General Experimental Protocols for Cyclopropene Reactions
| Experiment Type | Methodology | Data Obtained |
| Thermal Isomerization | Gas-phase pyrolysis in a flow or static reactor. Product analysis by GC-MS. | Product distribution, reaction rates, Arrhenius parameters (activation energy, pre-exponential factor). |
| Photochemical Isomerization | Irradiation of a solution or gas-phase sample with a specific wavelength of light. Product analysis by NMR, GC-MS, or UV-Vis spectroscopy. | Product quantum yields, identification of photoproducts, reaction kinetics. |
The Synergy of Computation and Experiment
The study of this compound reactions exemplifies the powerful synergy between computational chemistry and experimental investigation. Computational studies, like the one by Ming-Der Su, can provide detailed mechanistic insights that are often difficult to obtain through experiments alone.[1][2] They can map out complex potential energy surfaces, identify fleeting transition states, and predict the likely outcomes of reactions.
Experimental studies, in turn, are essential for validating these theoretical predictions. They provide the ground truth against which computational models must be benchmarked. Discrepancies between experimental and computational results can drive the refinement of theoretical models and lead to a deeper understanding of the chemical system.
The following workflow illustrates the iterative process of combining computational and experimental approaches.
Caption: Iterative workflow combining experimental and computational chemistry.
Conclusion
The reactions of this compound represent a fascinating area of chemical reactivity. While a comprehensive, side-by-side comparison of experimental and computational quantitative data is not yet fully available in the public domain, the existing theoretical work provides a robust framework for understanding its photoisomerization and thermal rearrangement pathways. The strong reported agreement between computational predictions and experimental observations underscores the power of modern theoretical chemistry to elucidate complex reaction mechanisms. Future experimental studies that provide detailed quantitative data on product yields and reaction kinetics will be invaluable for further refining our understanding of this intriguing molecule and for fully harnessing its synthetic potential.
References
- 1. Photoisomerization Reactions of Cyclopropene and this compound: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 1,1,2-Trimethylcyclopropane and 1,3,3-Trimethylcyclopropene for Advanced Research Applications
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and reactive disparities between isomeric compounds is paramount. This guide provides a detailed comparison of 1,1,2-trimethylcyclopropane and 1,3,3-trimethylcyclopropene, focusing on their distinct chemical properties, synthetic routes, and reactivity profiles. The information presented is supported by available experimental and computational data to facilitate informed decisions in research and development.
This document delves into the fundamental differences in physical properties, spectroscopic signatures, and chemical reactivity that arise from the presence of a double bond and varied methyl group positioning within the strained three-membered ring systems of these C6 hydrocarbons.
Core Physicochemical Properties: A Tabular Comparison
The structural variance between 1,1,2-trimethylcyclopropane and this compound leads to notable differences in their physical characteristics. The introduction of a double bond in the cyclopropene ring significantly influences its molecular weight and is expected to affect its boiling point and density.
| Property | 1,1,2-Trimethylcyclopropane | This compound |
| Molecular Formula | C₆H₁₂ | C₆H₁₀ |
| Molecular Weight | 84.16 g/mol | 82.14 g/mol [1] |
| Boiling Point | 56 °C | Not experimentally determined in reviewed literature. |
| Density | 0.681 g/mL[2] | Not experimentally determined in reviewed literature. |
| Melting Point | -138 °C[2] | Not experimentally determined in reviewed literature. |
| Refractive Index | 1.386[2] | Not experimentally determined in reviewed literature. |
Synthesis and Spectroscopic Characterization
The synthesis and characterization of these molecules require distinct experimental approaches. Below are generalized protocols and expected spectroscopic data.
Experimental Protocols
Synthesis of 1,1,2-Trimethylcyclopropane (General Approach):
A common method for the synthesis of 1,1,2-trimethylcyclopropane is through the Simmons-Smith cyclopropanation of an appropriately substituted alkene.
-
Preparation of the Alkene: The precursor, 2,3-dimethyl-2-butene, is obtained commercially or synthesized via dehydration of 2,3-dimethyl-2-butanol.
-
Cyclopropanation: The alkene is dissolved in a suitable solvent, such as diethyl ether. A zinc-copper couple is added, followed by the slow addition of diiodomethane. The reaction mixture is stirred, typically at reflux, to facilitate the formation of the cyclopropane ring.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by fractional distillation to yield pure 1,1,2-trimethylcyclopropane.
Synthesis of this compound (General Approach):
The synthesis of this compound can be achieved from precursors like 3-chloro-3-methyl-1-butyne.
-
Precursor Synthesis: 3-chloro-3-methyl-1-butyne can be synthesized from 2-methyl-3-butyn-2-ol.
-
Cyclization: The chloroalkyne is treated with a strong base, such as sodium amide in liquid ammonia, to induce an intramolecular cyclization, forming the highly strained cyclopropene ring.
-
Isolation: Due to its potential volatility and reactivity, the product is typically isolated and handled under inert and low-temperature conditions. Purification is often achieved through vacuum distillation.
Spectroscopic Data
| Spectrum | 1,1,2-Trimethylcyclopropane | This compound (Expected) |
| ¹H NMR | Signals corresponding to the methyl and cyclopropyl protons would be observed in the upfield region, typically between 0.0 and 1.5 ppm. The splitting patterns would be complex due to the asymmetry of the molecule. | The spectrum would show signals for the two equivalent methyl groups on the sp³ carbon and the methyl group on the sp² carbon, likely at different chemical shifts. The vinylic proton would appear as a singlet in the downfield region characteristic of cyclopropenes. |
| ¹³C NMR | Resonances for the three distinct methyl carbons and the three cyclopropyl carbons would be present in the aliphatic region of the spectrum. | The spectrum would feature signals for the sp² carbons of the double bond at a significant downfield shift, in addition to the signals for the sp³ quaternary carbon and the three methyl carbons. |
| FTIR | The spectrum would be characterized by C-H stretching vibrations of the methyl groups and the cyclopropane ring around 2850-3000 cm⁻¹, and C-C stretching and bending vibrations at lower wavenumbers. | A key feature would be the C=C stretching vibration of the cyclopropene ring, typically appearing in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present. |
| Mass Spec | The mass spectrum would show a molecular ion peak at m/z = 84, with fragmentation patterns corresponding to the loss of methyl and ethyl groups. | The molecular ion peak would be observed at m/z = 82. Fragmentation would likely involve the loss of methyl groups and potentially ring-opening pathways.[3] |
Reactivity and Ring Strain: A Comparative Overview
The most significant difference in the chemical behavior of 1,1,2-trimethylcyclopropane and this compound stems from the difference in their ring strain and the presence of a π-bond in the latter.
1,1,2-Trimethylcyclopropane , being a saturated cyclopropane, is relatively stable but can undergo ring-opening reactions under conditions that cleave the strained C-C bonds, such as reactions with strong electrophiles or catalytic hydrogenation. The methyl substituents influence the regioselectivity of these reactions.
This compound , on the other hand, possesses significantly higher ring strain due to the distortion of the sp² hybridized carbons from their ideal 120° bond angles to the 60° angles of the three-membered ring.[4][5][6] This high ring strain, coupled with the reactivity of the double bond, makes it a highly reactive molecule. It is prone to thermal and photochemical rearrangements, as well as addition reactions across the double bond which can be accompanied by ring opening.[7]
The increased reactivity of cyclopropenes makes them valuable intermediates in organic synthesis for the construction of complex molecular architectures.
Visualizing Key Chemical Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative reactivity of the two isomers.
Caption: A generalized workflow for synthesis and analysis.
References
- 1. This compound | CAS#:3664-56-0 | Chemsrc [chemsrc.com]
- 2. 1,1,2-trimethylcyclopropane [stenutz.eu]
- 3. This compound [webbook.nist.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved 1. a) The ring strain of cyclopropene is much higher | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thermal and Photochemical Isomerization Mechanisms
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a fundamental concept in chemistry with profound implications in materials science, solar energy storage, and photopharmacology. The two primary methods for inducing this transformation—thermal activation and photochemical excitation—operate on distinct mechanistic principles. This guide provides a detailed comparison of these mechanisms, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanistic Principles: Ground State vs. Excited State Pathways
The core difference between thermal and photochemical isomerization lies in the potential energy surfaces (PES) they traverse.
Thermal Isomerization is a ground-state phenomenon (S₀). The molecule, in its lowest electronic state, must acquire sufficient thermal energy to overcome a substantial activation energy barrier (Ea) to reach a transition state before relaxing into the product isomer.[1][2] For common photoswitches like azobenzenes, this typically occurs via one of two mechanisms: a rotation around the central double bond or an in-plane inversion at one of the nitrogen atoms.[3][4] The reaction rate is governed by temperature and the height of this energy barrier, as described by transition state theory.[3] In some cases, a nonadiabatic process involving intersystem crossing to a triplet state can also facilitate thermal isomerization.[3][4]
Photochemical Isomerization , in contrast, is an excited-state process. It begins with the absorption of a photon, which promotes the molecule to a higher electronic state (e.g., S₁ or S₂).[5] On the excited-state PES, the molecule rapidly relaxes towards a lower-energy geometry, often a "conical intersection," which serves as an efficient funnel back to the ground state.[6][7] From this point, the molecule can decay to either the reactant or product isomer. This pathway effectively bypasses the high-energy ground-state barrier, allowing for transformations that are thermally inaccessible.[7] The efficiency of this process is described by the quantum yield (Φ), which is the ratio of molecules isomerized to photons absorbed.
Quantitative Comparison of Isomerization Parameters
The following table summarizes key quantitative data for the isomerization of azobenzene and stilbene, two extensively studied classes of molecular switches. These values illustrate the fundamental differences in energy requirements and efficiency between thermal and photochemical pathways.
| Molecule | Isomerization Type | Direction | Key Parameter | Rate / Yield | Solvent |
| Azobenzene | Thermal | Z → E | Ea: ~96 kJ/mol | Half-life: ~46 hours (at 25°C) | Toluene |
| Photochemical | E → Z | λ: ~365 nm (π→π) | Quantum Yield (Φ): ~0.11 | Methanol | |
| Photochemical | Z → E | λ: ~440 nm (n→π) | Quantum Yield (Φ): ~0.41 | Methanol | |
| Stilbene | Thermal | Z → E | Ea: ~176 kJ/mol | Half-life: Very long at RT | Hexane |
| Photochemical | E → Z | λ: ~313 nm | Quantum Yield (Φ): ~0.40 - 0.50 | Methylcyclohexane | |
| Photochemical | Z → E | λ: ~313 nm | Quantum Yield (Φ): ~0.35 | Hexane |
Note: Values are approximate and can vary based on solvent, substitution, and experimental conditions. Data compiled from multiple sources.[1][8][9][10]
Experimental Protocols
Monitoring isomerization requires distinct experimental setups to control the energy input (heat vs. light) and measure the resulting changes in molecular populations.
Protocol 1: Monitoring Thermal Isomerization Kinetics
This protocol determines the rate constant and activation energy for a thermal isomerization process.
Apparatus:
-
UV-Vis Spectrophotometer
-
Temperature-controlled cuvette holder (Peltier-based)
-
Quartz cuvette
Methodology:
-
Sample Preparation: Prepare a solution of the thermally metastable isomer (e.g., Z-azobenzene) in a suitable solvent (e.g., toluene) to an absorbance of ~0.8-1.0 at its λ_max.
-
Instrument Setup: Place the sealed cuvette into the temperature-controlled holder within the spectrophotometer. Set the target temperature (e.g., 60°C).
-
Data Acquisition: Once the temperature has equilibrated, begin recording full UV-Vis spectra at regular time intervals (e.g., every 5 minutes).[8][11]
-
Kinetic Analysis: Monitor the decrease in absorbance at the λ_max of the reactant or the increase at the λ_max of the product. Plot the natural logarithm of the reactant concentration versus time. The slope of this line yields the first-order rate constant (k).
-
Activation Energy Determination: Repeat steps 2-4 at several different temperatures. Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) from the slope.
Protocol 2: Determining Photochemical Quantum Yield (Φ)
This protocol quantifies the efficiency of a light-induced isomerization.
Apparatus:
-
UV-Vis Spectrophotometer
-
Calibrated light source (e.g., fiber-coupled LED or laser) with a narrow emission profile.[8]
-
Calibrated power meter or thermopile to measure photon flux.[8]
-
Quartz cuvette and magnetic stirrer.
Methodology:
-
Sample Preparation: Prepare a solution of the starting isomer (e.g., E-azobenzene) of known concentration in a suitable solvent.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution.
-
Photon Flux Measurement: Measure the power of the light source at the irradiation wavelength to determine the number of photons entering the sample per unit time.
-
Irradiation: Irradiate the stirred solution for a defined period, ensuring that the conversion is kept low (typically <10%) to simplify calculations.[8][12]
-
Final Measurement: Immediately after irradiation, record the final UV-Vis spectrum.
-
Calculation:
-
Determine the change in the number of molecules of the reactant from the change in absorbance, using the Beer-Lambert law.
-
Calculate the total number of photons absorbed by the sample during irradiation.
-
The quantum yield (Φ) is the ratio of the number of molecules isomerized to the number of photons absorbed.
-
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual summary of the concepts and processes discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Thermal Cis-trans Isomerization of Azobenzene, Stilbene, N ... - Jan-Åke Andersson - Google Books [books.google.com]
- 3. Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.iupac.org [publications.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
Analysis of Reaction Intermediates in 1,3,3-Trimethylcyclopropene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the reaction intermediates of 1,3,3-trimethylcyclopropene, comparing its performance in different reaction types with alternative compounds. The information is supported by experimental data and detailed methodologies to aid in research and development.
Thermal Isomerization of this compound
The gas-phase isomerization of this compound provides insights into the formation of transient intermediates. The reaction is believed to proceed through high-energy species that dictate the product distribution.
Reaction Intermediates and Product Formation
The thermal rearrangement of this compound is proposed to involve alkylidene carbene intermediates. The formation of a low yield of 4-methylpent-2-yne during its gas-phase isomerization is more consistent with the involvement of an alkylidene carbene transient rather than a 1,3-biradical intermediate. This suggests a reaction pathway where the cyclopropene ring opens to form a vinylcarbene, which then undergoes further rearrangement.
Table 1: Product Distribution in the Gas-Phase Isomerization of Substituted Cyclopropenes
| Reactant | Product | Yield (%) | Proposed Intermediate |
| This compound | 4-Methylpent-2-yne | Low | Alkylidene Carbene |
| 1-Methyl-1-cyclopropene | 2-Butyne | 91-94 | Diradical-like |
| 1-Methyl-1-cyclopropene | 1,3-Butadiene | 5-8 | Diradical-like |
| 1-Methyl-1-cyclopropene | 1,2-Butadiene | 1-2 | Diradical-like |
Note: Specific yield percentages for this compound pyrolysis were not available in the provided search results. Data for 1-methyl-1-cyclopropene is provided for comparison of product distributions from a similar precursor.
Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
The analysis of pyrolysis products is typically carried out using a Py-GC/MS system.
-
Sample Preparation: A small amount (typically 100-200 µg) of this compound is introduced into a pyrolysis solids-injector.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium) within a microfurnace or a Curie-point pyrolyzer.[1] This thermal energy induces the decomposition of the molecule into smaller, volatile fragments.
-
Gas Chromatography (GC): The resulting pyrolysis products are swept into a GC column by the carrier gas. The column, often a fused-silica capillary column (e.g., 60 m × 0.25 mm, 0.25-µm), separates the fragments based on their boiling points and interactions with the stationary phase. A typical GC temperature program might be: hold at 60 °C for 1 min, then ramp to 280 °C at 7 °C/min.[2]
-
Mass Spectrometry (MS): The separated fragments then enter a mass spectrometer, where they are ionized (commonly by electron ionization) and detected. The resulting mass spectra provide structural information about the fragments, allowing for their identification.
-
Data Analysis: The chromatogram (pyrogram) reveals the relative abundance of the different pyrolysis products, which can be used to deduce the reaction mechanism and the nature of the intermediates.
Proposed Thermal Isomerization Pathway
The following diagram illustrates the proposed pathway for the thermal isomerization of this compound, highlighting the formation of the vinylcarbene intermediate.
[4+2] Cycloaddition with Tetrazines
Substituted cyclopropenes, including this compound, are utilized in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines. These reactions are valued for their rapid kinetics and biocompatibility.
Reaction Intermediates and Kinetics
The reaction of a cyclopropene with a tetrazine proceeds through an initial [4+2] cycloaddition to form a bicyclic adduct. This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating nitrogen gas to yield a stable dihydropyridazine product. The rate of this reaction is highly dependent on the substituents on the cyclopropene ring.
While specific kinetic data for this compound was not found in the provided search results, data for other 1-methyl-3-substituted cyclopropenes demonstrate the significant impact of substitution on reactivity.
Table 2: Comparison of Second-Order Rate Constants for the Reaction of Substituted Cyclopropenes with 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine
| Cyclopropene Derivative | Substituent at C3 | Solvent | Rate Constant (M⁻¹s⁻¹) |
| 1-Methyl-3-(hydroxymethyl)cyclopropene | -CH₂OH | H₂O/DMSO (4:1) | ~100 |
| 1-Methyl-3-(aminomethyl)cyclopropene | -CH₂NH₂ | H₂O/DMSO (4:1) | Slower than -CH₂OH |
| 1-Methyl-3-carbamoylcyclopropene | -CONH₂ | H₂O/DMSO (4:1) | ~1 |
| trans-Cyclooctenol (TCO) | N/A | Various | 1 - 1x10⁶ |
Note: The reactivity of this compound is expected to be influenced by the electron-donating and steric effects of the methyl groups. The data above for other substituted cyclopropenes provides a comparative context.[3][4]
Experimental Protocol: Kinetic Analysis by Stopped-Flow Spectrophotometry
The fast kinetics of tetrazine ligations are often measured using stopped-flow spectrophotometry.
-
Reagent Preparation: Solutions of the cyclopropene derivative and the tetrazine are prepared at known concentrations in the desired solvent.
-
Stopped-Flow Measurement: The two reactant solutions are rapidly mixed in a stopped-flow instrument.
-
Spectroscopic Monitoring: The reaction is monitored by measuring the change in absorbance over time. Tetrazines typically have a characteristic absorbance in the visible region (around 520 nm) which disappears as the reaction proceeds.[4]
-
Data Analysis: The rate of the reaction is determined by fitting the absorbance decay to a second-order rate equation. This allows for the calculation of the rate constant.
Cycloaddition Reaction Pathway
The diagram below outlines the key steps in the reaction of a cyclopropene with a tetrazine.
Comparative Analysis and Conclusion
The reaction pathway of this compound is highly dependent on the reaction conditions.
-
Thermal Reactions: In thermal isomerization, the formation of a vinylcarbene intermediate appears to be a key step, leading to rearranged alkyne products. The substitution pattern on the cyclopropene ring significantly influences the stability and subsequent reactions of this intermediate.
-
Cycloaddition Reactions: In bioorthogonal reactions with tetrazines, this compound acts as a dienophile, forming a transient Diels-Alder adduct. The electronic and steric properties of the methyl groups on the cyclopropene are expected to influence the reaction kinetics, a critical factor for applications in drug development and chemical biology. Compared to highly strained alkenes like trans-cyclooctene, substituted cyclopropenes offer a smaller, more stable alternative, though often with slower reaction rates. However, certain substitutions on the cyclopropene can lead to surprisingly fast reactions.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of 1,3,3-trimethylcyclopropene with different reagents
A comparative guide to the cross-reactivity of 1,3,3-trimethylcyclopropene with various reagents is presented below for researchers, scientists, and drug development professionals. Due to a lack of extensive experimental data directly pertaining to this compound, this guide infers its reactivity based on established principles of cyclopropane and cyclopropene chemistry, supported by data from analogous compounds.
Inferred Reactivity Profile of this compound
This compound is a strained cyclic alkene. The high ring strain and the presence of a double bond are the primary determinants of its reactivity. The methyl groups influence the reactivity through steric hindrance and electronic effects (hyperconjugation).
Reactivity with Electrophiles
The double bond in this compound is expected to be susceptible to electrophilic attack. The reaction would likely proceed via a cyclopropylcarbinyl cation intermediate, which can undergo rearrangement.
Expected Reaction Pathway with a Generic Electrophile (E+)
-
Electrophilic Addition: The electrophile attacks the double bond, leading to the formation of a carbocation.
-
Carbocation Rearrangement: The initial carbocation can rearrange to a more stable structure.
-
Nucleophilic Capture: A nucleophile (Nu-) present in the reaction medium attacks the carbocation to form the final product.
Due to the substitution pattern of this compound, the initial carbocation formed would be tertiary and adjacent to the cyclopropane ring, which can stabilize the positive charge.
Reactivity with Nucleophiles
Substituted cyclopropanes bearing electron-withdrawing groups are known to undergo ring-opening reactions with nucleophiles.[1][2] However, this compound lacks strong electron-withdrawing groups and is therefore expected to be relatively unreactive towards nucleophiles under standard conditions. The methyl groups are electron-donating, which would further decrease the electrophilicity of the cyclopropane ring carbons.
Ring-opening by nucleophiles would likely require harsh conditions or catalysis.
Cycloaddition Reactions
The strained double bond of this compound makes it a good dienophile or dipolarophile in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
With a suitable diene, this compound is expected to undergo a Diels-Alder reaction to form a bicyclic adduct. The high reactivity is driven by the release of ring strain in the transition state.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
This compound is also expected to react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. These reactions are often highly regioselective.
The rates of cycloaddition for substituted cyclopropenes can vary significantly depending on the substituents. For instance, a study on 1-methyl-3-substituted cyclopropenes showed that the rates of Diels-Alder cycloadditions with tetrazines varied by over two orders of magnitude depending on the nature of the substituent at the 3-position.[3]
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Substituted Cyclopropenes with a Tetrazine. [3]
| Cyclopropene Substituent at C3 | Rate Constant (M⁻¹s⁻¹) |
| -CH₂OH | 3.4 |
| -C(O)OCH₃ | 0.2 |
| -CH₂NHC(O)CH₃ | 16.2 |
Data for 1-methyl-3-substituted cyclopropenes reacting with 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine in acetonitrile at 25 °C.
This data suggests that the substituents on the cyclopropene ring have a strong influence on the rate of cycloaddition. While specific data for this compound is not available, the presence of three methyl groups would influence the electronics and sterics of the reaction.
Ring-Opening Reactions
The high ring strain of the cyclopropene ring (estimated to be around 54 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.
Thermal Ring-Opening
Upon heating, cyclopropenes can undergo rearrangement to vinylcarbenes, which can then lead to various products. Theoretical studies on the photoisomerization of this compound suggest complex reaction pathways involving conical intersections and intermediate structures.[4]
Acid-Catalyzed Ring-Opening
In the presence of Brønsted or Lewis acids, vinylcyclopropanes can undergo ring-opening.[5] A similar reactivity is expected for this compound, likely proceeding through a protonated intermediate followed by cleavage of a cyclopropane bond to relieve ring strain.
Base-Induced Ring-Opening
Ring-opening of cyclopropanes can also be induced by a base, particularly if there are adjacent activating groups.[6] For this compound, this is expected to be less facile due to the lack of such groups.
Experimental Protocols
General Protocol for Diels-Alder Reaction of a Cyclopropene
-
Dissolve the cyclopropene derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add the diene (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Kinetic Measurements of Cycloaddition Reactions
The kinetics of fast cycloaddition reactions can be monitored using stopped-flow or conventional UV-vis spectrophotometry.[2]
-
Prepare stock solutions of the cyclopropene and the diene/dipole in a suitable solvent (e.g., DMSO, acetonitrile).
-
Use pseudo-first-order conditions with one reactant in large excess.
-
Mix the reactant solutions in the spectrophotometer cell at a constant temperature.
-
Monitor the change in absorbance at a wavelength where one of the reactants or the product has a significant absorbance.
-
Fit the absorbance versus time data to a first-order rate equation to obtain the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the excess reactant; the slope of the resulting line gives the second-order rate constant (k₂).
Summary
While specific cross-reactivity data for this compound is scarce, its reactivity can be inferred from the behavior of analogous strained ring systems. It is expected to be reactive towards electrophiles and to readily participate in cycloaddition reactions due to its high ring strain. Reactions with nucleophiles are likely to be less favorable without activation. The methyl substituents will play a key role in modulating the reactivity through steric and electronic effects. Further experimental studies are needed to provide a quantitative comparison of its reactivity with various reagents.
References
- 1. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3,3-Trimethylcyclopropene: A Guide to Safe and Compliant Practices
The primary route for the disposal of 1,3,3-trimethylcyclopropene is through a licensed hazardous waste disposal company.[1][2] It is imperative to collect the chemical waste in appropriately labeled, sealed, and compatible containers.[1][2] Given its nature as a cyclic alkene, it is classified as a non-halogenated organic solvent for waste segregation purposes.[1][3]
Immediate Safety and Handling Considerations
Prior to disposal, it is crucial to adhere to strict safety protocols when handling this compound. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[5][6]
Step-by-Step Disposal Protocol
The following steps outline the standard operating procedure for the disposal of this compound:
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated, flammable organic solvent.
-
Segregate it from other waste streams, particularly halogenated solvents and strong oxidizing agents.[2]
-
-
Containerization:
-
Use a designated and clearly labeled waste container made of a compatible material (e.g., glass or a suitable plastic).[1][2]
-
The container must be in good condition with a secure, leak-proof cap.[2]
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.[7]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible chemicals.[4]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste stream.
-
In the case of very small quantities (test-tube scale), evaporation in a fume hood may be a permissible disposal method in some jurisdictions, but this should be confirmed with local regulations and your institution's EHS guidelines.[1] Another option for small amounts of hydrocarbons is absorption onto a non-reactive material like vermiculite or sand, followed by disposal as solid chemical waste.
Quantitative Data and PPE Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key disposal parameters and recommended personal protective equipment based on general guidelines for flammable organic compounds.
| Parameter | Guideline | Source |
| Waste Classification | Flammable Liquid, Non-Halogenated Organic Solvent | [3][8] |
| Container Type | Chemically compatible, sealed container | [1][2] |
| Storage Location | Designated satellite accumulation area, away from ignition sources | [4] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [5][6] |
Experimental Protocols
Currently, there are no established and widely cited experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Due to its strained ring structure, it may exhibit higher reactivity than typical alkenes, making any neutralization attempt unpredictable without proper validation. Therefore, chemical treatment is not recommended as a primary disposal method.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. airgas.com [airgas.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. mtu.edu [mtu.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Handling Guidance for 1,3,3-Trimethylcyclopropene
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,3-Trimethylcyclopropene could be located. The following guidance is synthesized from safety protocols for structurally similar and flammable compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Handling this compound requires stringent safety measures due to its potential flammability and unknown specific hazards. This guide provides essential personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE) Recommendations
Given the absence of specific data for this compound, a conservative approach to PPE selection is critical. The following table summarizes recommended PPE based on the potential hazards associated with flammable liquid chemicals.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Must comply with ANSI Z87.1 or equivalent standards. |
| Hands | Chemical-resistant gloves. Given the unknown permeation characteristics of this compound, it is advisable to wear two pairs of gloves (double-gloving). | Select gloves tested to relevant standards (e.g., EN 374). Nitrile or neoprene gloves are often a good starting point for organic solvents. |
| Body | Flame-resistant lab coat worn over personal clothing that covers the legs. For larger quantities or higher-risk operations, a chemical-resistant apron or coveralls should be used. | Ensure lab coats are made of appropriate flame-resistant material. |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be necessary. | Consult with EHS for proper respirator selection, fit-testing, and training. |
| Feet | Closed-toe shoes made of a non-porous material. | --- |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.
-
Keep the container tightly closed when not in use.
-
Grounding and bonding should be used to prevent static electricity buildup when transferring flammable liquids.
2. Donning PPE:
-
Before entering the laboratory, ensure all required PPE is available and in good condition.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
3. Handling the Chemical:
-
Visually inspect the container for any signs of damage or leakage before handling.
-
When transferring, use the smallest quantity necessary for the experiment.
-
Avoid direct contact with the skin and eyes.
-
Be aware of ignition sources in the vicinity, such as hot plates, open flames, and electrical equipment.
4. Doffing PPE:
-
Doff PPE in a designated area to prevent contamination of clean spaces.
-
The general sequence for doffing is the reverse of donning: outer gloves, face shield or goggles, lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.
-
Contaminated PPE: Dispose of all used gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Empty Containers: Empty containers may still contain hazardous residues and should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with a chemical of unknown specific hazards like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




